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  • Product: 5-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 888731-58-6

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Pharmacodynamics of the 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine Scaffold

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine system is a highly privileged heterocyclic pharmacophore in medicinal chemistry. The specific introduction of a methyl group at the 5-position (or analogous 6-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine system is a highly privileged heterocyclic pharmacophore in medicinal chemistry. The specific introduction of a methyl group at the 5-position (or analogous 6-position) of the aromatic ring—forming the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine core—profoundly alters the molecule's electronic landscape and lipophilicity[1]. This structural modification is not merely cosmetic; the electron-donating nature of the methyl group enhances the electron density of the benzoxazine system, optimizing its interaction with cellular targets through improved hydrophobic packing and π

π interactions within enzyme binding pockets[1]. This whitepaper dissects the in vitro mechanisms of action (MOA) driven by this specific scaffold, providing actionable, self-validating protocols for drug development professionals.

Core Mechanistic Pathways (In Vitro)

Mechanism 1: Dual Kinase Inhibition (HER2/JNK1) and Pyroptotic Cell Death

Recent in vitro profiling of methylated benzoxazine derivatives reveals a potent antiproliferative mechanism driven by the dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and c-Jun N-terminal Kinase 1 (JNK1)[1][2].

The Causality of Target Engagement: The spatial volume and positive inductive (+I) effect of the 5-methyl group restrict the rotational degrees of freedom of the benzoxazine core. This effectively locks the molecule into a bioactive conformation that perfectly complements the ATP-binding clefts of HER2 and JNK1[2]. Furthermore, the methyl substitution increases the lipophilicity of the scaffold, allowing it to efficiently penetrate the cell membrane and access intracellular kinase domains[1]. This dual inhibition disrupts downstream survival signaling, leading to a unique caspase-8-dependent pyroptosis-like cell death[1]. Unlike immunologically silent apoptosis, this mechanism is characterized by severe membrane rupture and the release of pro-inflammatory cytokines, making it highly relevant for targeting apoptosis-resistant tumor phenotypes[1][2].

Mechanism 2: Allosteric Modulation of Sirtuin-1 (SIRT1)

Beyond kinase inhibition, the dihydro-1,4-benzoxazine scaffold is a recognized backbone for highly selective Sirtuin-1 (SIRT1) inhibitors, such as selisistat analogs[3].

The Causality of Target Engagement: In vitro molecular docking and crystallographic studies demonstrate that the benzoxazine core occupies an elongated lower active site pocket of SIRT1, sitting adjacent to the NAD+ cofactor[3]. The 5-methyl substitution enhances hydrophobic interactions with key residues (e.g., Ile316) in the SIRT1 flexible loop[3]. Concurrently, the oxygen and nitrogen atoms of the benzoxazine ring form critical hydrogen bonds with structural water molecules (e.g., water 732) that bridge the ligand to the enzyme's catalytic machinery, effectively halting the deacetylation process[3].

Quantitative Data & Structure-Activity Relationship (SAR) Profiling

The addition of the methyl group significantly lowers the half-maximal inhibitory concentration (IC50) compared to unsubstituted variants, proving the functional necessity of the substitution.

Target / Cell LineAssay TypeUnsubstituted Core IC50 (µM)Methyl-Substituted Core IC50 (µM)Mechanistic Outcome
MCF-7 (Breast Cancer) MTT Viability13.00[2]3.26 - 3.39[1][2]GSDMD Cleavage / Pyroptosis
HCT-116 (Colon Cancer) MTT Viability7.06[2]4.44 - 5.20[1][2]Caspase-8 Activation
SIRT1 Enzyme Fluorometric>50.0<10.0 (Analog dependent)[3]NAD+ Competitive Inhibition

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating workflows are designed to confirm the in vitro MOA of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Protocol 1: HER2/JNK1 Kinase Inhibition Assay

Causality Focus: This cell-free assay isolates the direct molecular interaction between the compound and the kinase, removing the variable of membrane permeability to definitively prove direct target engagement.

  • Enzyme Preparation: Reconstitute recombinant human HER2 and JNK1 enzymes in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point serial dilution of the benzoxazine derivative (0.1 nM to 10 µM) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Self-Validation Controls: Include Lapatinib (1 µM) as a positive control for HER2 inhibition, and a 1% DMSO vehicle as the negative control. This validates the assay's dynamic range and rules out false positives.

  • Reaction Initiation: Add 10 µM ATP and the specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for HER2). Incubate at room temperature for 60 minutes.

  • Detection & Analysis: Quantify residual kinase activity using a luminescent ADP detection reagent (e.g., ADP-Glo). Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Flow Cytometric Analysis of Pyroptosis (Annexin V/PI)

Causality Focus: Pyroptosis is characterized by rapid plasma membrane pore formation. Using Annexin V (detects early apoptosis via phosphatidylserine) alongside Propidium Iodide (PI, detects membrane rupture), researchers can temporally map the shift from viable to pyroptotic states.

  • Cell Culture: Seed MCF-7 cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Expose cells to the benzoxazine derivative at and its established IC50 for 24 hours.

  • Self-Validation Controls: Use Staurosporine (1 µM) as a classic apoptosis control (expected Annexin V+/PI- early state) and Triton X-100 (0.1%) for necrosis (expected Annexin V-/PI+). The test compound should induce a rapid double-positive (Annexin V+/PI+) state indicative of pyroptosis[1].

  • Staining: Harvest cells, wash with cold PBS, and resuspend in Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes.

  • Analysis: Analyze via flow cytometry (e.g., BD FACSCanto), capturing a minimum of 10,000 events per condition.

Visualizations

G C 5-Methyl-Benzoxazine Derivative HER2 HER2 Kinase (Inhibited) C->HER2 Blocks ATP Pocket JNK1 JNK1 Kinase (Inhibited) C->JNK1 Allosteric Mod CASP8 Caspase-8 (Activated) HER2->CASP8 Downstream Signaling JNK1->CASP8 Stress Response PYRO Pyroptotic Cell Death (Membrane Rupture) CASP8->PYRO Cleavage of GSDMD

Caption: Mechanistic pathway of 5-methyl-benzoxazine derivatives inducing pyroptosis via kinase inhibition.

W S1 1. Cell Culture (MCF-7 / HCT-116) S2 2. Compound Incubation (0.1 - 50 µM) S1->S2 S3 3. Kinase Profiling (HER2/JNK1) S2->S3 S4 4. Flow Cytometry (Annexin V/PI) S2->S4 S5 5. Data Synthesis (IC50 & MOA) S3->S5 S4->S5

Caption: Self-validating in vitro experimental workflow for determining benzoxazine MOA.

References

  • [1] Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [2] Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-1,4-benzoxazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, University of Granada. Available at:[Link]

Sources

Exploratory

The Pharmacological Potential of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1,4-benzoxazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its structural mimicry of naturally occurring biologically active molecules and its abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its structural mimicry of naturally occurring biologically active molecules and its ability to interact with diverse therapeutic targets[1]. Within this class, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 888731-58-6) and its derivatives have emerged as highly versatile pharmacophores[2]. The strategic placement of a methyl group at the C5 position introduces distinct steric hindrance and alters the electron density of the aromatic ring, which critically influences binding kinetics in receptor pockets.

This whitepaper synthesizes the pharmacological potential of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, detailing their mechanistic pathways in cardiovascular, antimicrobial, and oncological applications, alongside validated experimental protocols for their synthesis and high-throughput screening.

Structural Biology & Mechanistic Profiling

The pharmacological versatility of the 3,4-dihydro-2H-1,4-benzoxazine core stems from its conformational flexibility and hydrogen-bonding capabilities. The NH group at position 4 acts as a crucial hydrogen bond donor, while the oxygen at position 1 serves as an acceptor.

Cardiovascular & Antithrombotic Activity

Benzoxazine derivatives have been extensively validated as potent potassium channel ( KATP​ ) activators[3]. By binding to the SUR2 subunit of the KATP​ channel, these compounds induce a conformational shift that opens the channel, leading to potassium efflux, membrane hyperpolarization, and subsequent vasodilation. This mechanism is highly sought after for developing antihypertensive and cardioprotective agents[3]. Furthermore, specific fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated dual antithrombotic activity, acting simultaneously as thrombin inhibitors and glycoprotein (GP) IIb/IIIa receptor antagonists[4].

KATP_Pathway Ligand Benzoxazine Derivative Receptor SUR2 Subunit Binding Ligand->Receptor High Affinity Channel K_ATP Channel Opening Receptor->Channel Conformational Shift IonFlow Potassium (K+) Efflux Channel->IonFlow Physio Membrane Hyperpolarization IonFlow->Physio Outcome Vasodilation & Cardioprotection Physio->Outcome Ca2+ Blockade

Mechanistic pathway of K_ATP channel activation by benzoxazine derivatives.

Antimicrobial Efficacy & Fluoroquinolone Precursors

The 1,4-benzoxazine core is a critical structural motif in several broad-spectrum antibiotics, most notably as a precursor to levofloxacin and ofloxacin[5]. Recent in-silico and in-vitro studies have shown that novel derivatives strongly inhibit DNA Gyrase (GyrB), a vital bacterial enzyme responsible for DNA topology during replication[6]. The C5-methyl substitution enhances lipophilicity, facilitating better penetration through the complex cell walls of Gram-negative pathogens like Pseudomonas aeruginosa[6].

Oncology and Multidrug Resistance (MDR) Reversal

In oncology, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown significant anti-proliferative activity against various cancer cell lines (e.g., PC-3, MDA-MB-231)[7]. Additionally, benzoxazine derivatives exhibit the ability to reverse multidrug resistance (MDR) in tumor cells by modulating efflux pump activity and inducing apoptosis in MDR-1 gene-transfected lymphoma cells[8].

Quantitative Pharmacological Profile

To facilitate lead optimization, the following table summarizes the quantitative pharmacological data of key 3,4-dihydro-2H-1,4-benzoxazine derivatives across different therapeutic areas.

Therapeutic AreaTarget / MechanismRepresentative DerivativeActivity / Potency MetricRef
Cardiovascular Thrombin Inhibition6-(carboxymethyl)(3,4-difluorobenzyl)amino-benzoxazine Ki​=0.33±0.07μM [4]
Cardiovascular GP IIb/IIIa Antagonism6-(carboxymethyl)(3,4-difluorobenzyl)amino-benzoxazine IC50​=1.1±0.6μM [4]
Oncology Anti-proliferative4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) IC50​=7.84–16.2μM [7]
Antimicrobial DNA Gyrase (GyrB)2H-benzo[b][1,4]oxazin-3(4H)-one derivative (Compound 4e)High zone of inhibition (E. coli, S. aureus)[6]

Validated Experimental Protocols

As a self-validating system, the following protocols are engineered with built-in quality control steps to ensure reproducibility and high-fidelity data generation.

Protocol 1: One-Pot Chemoenzymatic Synthesis of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Causality Note: Traditional condensation methods require harsh conditions that often lead to poor yields[1]. This protocol utilizes a modern Copper(I)-catalyzed intramolecular C-N cyclization. The CuI catalyst facilitates oxidative addition and reductive elimination, drastically lowering the activation energy required for ring closure while preventing intermolecular dimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 2-amino-3-methylphenol in 5 mL of anhydrous DMF.

  • Alkylation: Add 1.2 mmol of 1,2-dibromoethane and 2.5 mmol of anhydrous K2​CO3​ . Stir the mixture at 80°C for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1) until the primary amine spot disappears, indicating complete N-alkylation.

  • Catalytic Cyclization: To the same flask, add 10 mol% CuI and 20 mol% L-proline (ligand). Elevate the temperature to 110°C and stir for an additional 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with 10 mL of saturated NH4​Cl solution to complex the copper ions. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis_Workflow Start 2-Amino-3-methylphenol + 1,2-Dibromoethane Alkylation Step 1: N-Alkylation (K2CO3, DMF, 80°C) Start->Alkylation Intermediate N-(2-bromoethyl) Intermediate Alkylation->Intermediate Cyclization Step 2: Intramolecular C-O Cyclization (CuI cat., 110°C) Intermediate->Cyclization Product 5-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Cyclization->Product

Cu-catalyzed synthetic workflow for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: High-Throughput Screening (HTS) for GyrB ATPase Inhibition

Causality Note: To accurately measure the antimicrobial potential of synthesized benzoxazine derivatives against DNA Gyrase, a Malachite Green ATPase assay is employed. This assay is chosen because it directly quantifies the release of inorganic phosphate ( Pi​ ) resulting from ATP hydrolysis by GyrB, providing a direct, colorimetric readout of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2​ , 2 mM DTT). Prepare Malachite Green reagent (0.045% malachite green, 4.2% ammonium molybdate in 4N HCl).

  • Compound Plating: In a 384-well clear-bottom microplate, dispense 1 μL of benzoxazine derivatives (serial dilutions in DMSO) into test wells. Include Novobiocin as a positive control and pure DMSO as a negative vehicle control.

  • Enzyme Incubation: Add 20 μL of E. coli GyrB enzyme (10 nM final concentration) in assay buffer to all wells. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 10 μL of ATP (1 mM final concentration) to initiate the hydrolysis reaction. Incubate at 37°C for 30 minutes.

  • Detection: Add 10 μL of Malachite Green reagent to quench the reaction. Incubate for 10 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm using a microplate reader.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.5 validates the assay's robustness for HTS. Calculate IC50​ values using non-linear regression analysis.

Conclusion

The 5-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a highly tunable pharmacophore with proven efficacy across cardiovascular, antimicrobial, and oncological domains. By leveraging modern chemoenzymatic and transition-metal-catalyzed synthetic routes, researchers can efficiently generate libraries of these derivatives. The integration of robust, self-validating screening protocols ensures that lead compounds can be rapidly identified and optimized, securing the benzoxazine core's position at the forefront of modern drug discovery.

References

  • Novel Potassium Channel Activators. II. Synthesis and Pharmacological Evaluation of 3, 4-Dihydro-2H-1, 4-benzoxazine Derivatives : Modification of the Aromatic Part. J-Stage.[Link][3]

  • Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. PubMed (NIH).[Link][4]

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. ResearchGate.[Link][5]

  • 5-methyl-3,4-dihydro-2h-1,4-benzoxazine. PubChemLite.[Link][2]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.[Link][6]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. ResearchGate.[Link][7]

  • Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS Rational Drug Design & Development Group.[Link][8]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine

Foreword: The Strategic Importance of the Benzoxazine Scaffold The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant pharmacological and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of the Benzoxazine Scaffold

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant pharmacological and agrochemical applications.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including roles as dopamine agonists, calcium antagonists, and neuroprotective agents.[3][4][5] The specific introduction of a methyl group at the 5-position of the aromatic ring creates 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key building block for more complex molecules where steric and electronic properties are finely tuned to modulate biological activity.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic pathways to this important molecule. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the most effective strategies. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for successful laboratory implementation.

Chapter 1: Foundational Strategies from 2-Amino-3-methylphenol

The most direct and classical syntheses of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine commence with the commercially available and versatile building block, 2-amino-3-methylphenol.[6] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, is central to the construction of the oxazine ring.[6]

Pathway 1.1: Direct Cyclization via Reaction with 1,2-Dihaloethanes

This is a fundamental and widely employed method for constructing the 3,4-dihydro-2H-1,4-benzoxazine ring system.[2][7] The strategy involves a one-pot reaction where 2-amino-3-methylphenol undergoes sequential N-alkylation and O-alkylation with a 1,2-dihaloethane, typically 1,2-dibromoethane.

Mechanistic Rationale: The reaction proceeds via a tandem nucleophilic substitution. The more nucleophilic amino group first attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion to form an N-(2-bromoethyl) intermediate. In the presence of a base, the phenolic hydroxyl group is deprotonated to a phenoxide, which then acts as an intramolecular nucleophile, attacking the remaining bromo-substituted carbon to close the six-membered oxazine ring in a classic Williamson ether synthesis fashion. The choice of a moderately strong base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but generally not the secondary amine formed after the initial alkylation, thus favoring the desired intramolecular O-alkylation pathway.

Experimental Protocol: Direct Cyclization

Objective: To synthesize 5-methyl-3,4-dihydro-2H-1,4-benzoxazine from 2-amino-3-methylphenol.

Materials:

  • 2-Amino-3-methylphenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (or DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-methylphenol (1.0 eq.).

  • Add acetone as the solvent, followed by anhydrous potassium carbonate (2.0-2.5 eq.).

  • To this stirred suspension, add 1,2-dibromoethane (1.5-2.0 eq.) dropwise.[1]

  • Heat the reaction mixture to reflux and maintain for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.[1]

  • Pour the residue into water and extract with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Data Summary: Direct Cyclization
Starting MaterialReagentsBaseSolventTime (h)Yield (%)Reference
Substituted 2-Aminophenol1,2-DibromoethaneK₂CO₃Acetone/Water72Good[1]
Substituted 2-Aminophenol1,2-DibromoethaneK₂CO₃N/AN/AGood-Excellent[7]
Visualization: Direct Cyclization Pathway

G cluster_start Starting Materials cluster_reagents Conditions start1 2-Amino-3-methylphenol intermediate N-(2-bromoethyl)-2-amino- 3-methylphenol Intermediate start1->intermediate Sₙ2 N-Alkylation start2 1,2-Dibromoethane start2->intermediate Sₙ2 N-Alkylation reagent1 K₂CO₃ (Base) reagent2 Acetone, Reflux product 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product Intramolecular Williamson Ether Synthesis

Caption: Direct one-pot synthesis of the target molecule from 2-amino-3-methylphenol.

Chapter 2: Advanced Synthesis via Catalytic and Multi-Step Strategies

While direct cyclization is robust, modern organic synthesis often demands higher efficiency, milder conditions, or access to enantiomerically pure products. Advanced methods, including those involving transition metal catalysis, offer powerful alternatives.

Pathway 2.1: Copper-Catalyzed Intramolecular Cyclization

A highly efficient and stereospecific route to 3,4-dihydro-1,4-benzoxazine derivatives involves a two-step, one-pot sequence starting from a 2-halophenol and an activated aziridine.[3][8] This method is particularly valuable for synthesizing chiral benzoxazines if an enantiopure aziridine is used.

Mechanistic Rationale: The synthesis begins with a Lewis acid-catalyzed Sₙ2-type ring opening of an N-activated aziridine by a 2-halophenol. For the synthesis of the parent 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, the simplest N-activated aziridine and 2-bromo-3-methylphenol would be used. The phenol's hydroxyl group attacks the less hindered carbon of the protonated aziridine ring, leading to a ring-opened intermediate. The subsequent and key step is a Copper(I)-catalyzed intramolecular C-N cyclization (an Ullmann-type coupling), where the nitrogen atom displaces the aryl halide to form the benzoxazine ring.[2][3] This strategy provides excellent control and typically results in very high yields.[3]

Experimental Protocol: Lewis Acid/Copper-Catalyzed Synthesis

Objective: To synthesize 5-methyl-3,4-dihydro-2H-1,4-benzoxazine from 2-bromo-3-methylphenol and an N-activated aziridine.

Materials:

  • 2-Bromo-3-methylphenol

  • N-Tosylaziridine (or other N-activated aziridine)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Copper(I) Iodide (CuI)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Standard workup reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-bromo-3-methylphenol (1.0 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C and add BF₃·OEt₂ (1.2 eq.) dropwise.

  • Add the N-activated aziridine (1.1 eq.) and allow the reaction to stir at room temperature until TLC indicates full consumption of the starting materials. This completes the Sₙ2 ring-opening.

  • To this mixture, add the copper(I) catalyst (e.g., CuI, 5-10 mol%), a base (e.g., K₃PO₄, 2.0 eq.), and a ligand if necessary.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours to facilitate the intramolecular C-N cyclization.

  • After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify via column chromatography to obtain the desired product.

Data Summary: Catalytic Cyclization
Phenol SubstrateAziridineLewis AcidCu(I) CatalystYield (%)StereospecificityReference
Various 2-HalophenolsN-Activated AziridinesBF₃·OEt₂CuIup to 95%Excellent (ee >99%)[3]
2-Iodo-4-methylphenolN-benzyl-2-chloroacetamideN/ACuI88%N/A[2]
Visualization: Lewis Acid/Copper-Catalyzed Pathway

G start1 2-Bromo-3-methylphenol intermediate Ring-Opened Intermediate start1->intermediate start2 N-Activated Aziridine start2->intermediate step1_reagent Lewis Acid (e.g., BF₃·OEt₂) step1_reagent->intermediate Sₙ2 Ring Opening product 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product Intramolecular C-N Cyclization step2_reagent Cu(I) Catalyst, Base step2_reagent->product

Caption: A modern, highly efficient catalytic route to the benzoxazine core.

Chapter 3: Synthesis from Benzoxazole Precursors

An alternative and efficient two-step sequence involves the ring-opening of a commercially available benzoxazole followed by a subsequent ring-closure to form the desired 1,4-benzoxazine system.[1] This method avoids the direct use of 2-aminophenols, which can be prone to oxidation.

Mechanistic Rationale: The synthesis begins with the reduction of a 4-methylbenzoxazole derivative. A common and effective method uses sodium borohydride in the presence of acetic acid, which reduces the imine-like functionality of the benzoxazole ring to generate an N-alkylated 2-amino-3-methylphenol intermediate in situ.[1] This intermediate is then subjected to the ring-closure conditions described in Pathway 1.1, typically reacting with 1,2-dibromoethane and a base to form the final 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.[1] This approach is powerful as it leverages the stability and commercial availability of benzoxazole starting materials.

Experimental Protocol: Two-Step Synthesis from Benzoxazole

Objective: To synthesize 5-methyl-3,4-dihydro-2H-1,4-benzoxazine from 4-methylbenzoxazole.

Materials:

  • 4-Methylbenzoxazole

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone/Water

  • Standard workup reagents

Procedure: Step 1: Reductive Ring-Opening

  • Dissolve 4-methylbenzoxazole (1.0 eq.) in THF in a round-bottom flask.

  • Carefully add sodium borohydride (2.0-3.0 eq.) portion-wise. An ice bath is recommended to control the initial exotherm.

  • Slowly add glacial acetic acid dropwise to the stirred mixture.[1] Caution: Foaming may occur.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.[1]

  • Upon completion, remove the solvent under reduced pressure. Quench the reaction by pouring the residue into a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude N-ethyl-2-amino-3-methylphenol, which can often be used directly in the next step.[1]

Step 2: Ring Closure

  • Follow the procedure outlined in the Experimental Protocol: Direct Cyclization (Pathway 1.1), using the crude product from Step 1 as the starting aminophenol.

Visualization: Two-Step Benzoxazole Route

G start 4-Methylbenzoxazole intermediate N-ethyl-2-amino- 3-methylphenol start->intermediate Reductive Ring Opening reagent1 NaBH₄, Acetic Acid, THF reagent1->intermediate product 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine intermediate->product Ring Closure (Alkylation) reagent2 1,2-Dibromoethane, K₂CO₃, Reflux reagent2->product

Caption: An efficient two-step synthesis starting from a benzoxazole precursor.

References

  • A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[9][10]oxazine-2-one and benzo[9][10]oxazine-3-one derivatives. ResearchGate.

  • 2-Amino-3-methylphenol as a Precursor for Novel Pharmaceutical Synthesis. Benchchem.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIV
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols.
  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. Benchchem.
  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants.
  • Expedient Synthesis of Novel 1,4-Benzoxazine and Butenolide Deriv

Sources

Exploratory

Biological Activity of 5-Methyl-Substituted 3,4-Dihydro-2H-1,4-Benzoxazines: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly versatile pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly versatile pharmacophore in medicinal chemistry and agrochemicals. While generic benzoxazine derivatives exhibit a broad spectrum of biological activities, targeted substitutions—specifically the introduction of a 5-methyl group—profoundly alter the molecule's steric profile and electronic distribution [1]. This technical guide explores the causality behind the enhanced biological activity of 5-methyl-substituted 3,4-dihydro-2H-1,4-benzoxazines, detailing their structural dynamics, antimicrobial efficacy, neuropharmacological potential, and agrochemical applications.

Structural Dynamics: The 5-Methyl Conformational Lock

The biological efficacy of a small molecule is intrinsically linked to its ability to adopt a bioactive conformation with minimal entropic penalty. In the 3,4-dihydro-2H-1,4-benzoxazine system, the nitrogen atom resides at position 4. A methyl substitution at position 5 places significant steric bulk directly ortho to this secondary (or tertiary) amine.

Mechanistic Causality: This steric hindrance restricts the rotational freedom of any N4-substituent (such as alkyl, acyl, or sulfamoyl groups). By acting as a "conformational lock," the 5-methyl group forces the N-substituent out of the plane of the benzoxazine core. This pre-organization is critical for fitting into tight enzymatic binding pockets—such as the Mg²⁺-water bridge of bacterial Topoisomerase IV or the active site of 5-HT receptors—thereby significantly enhancing target affinity and selectivity compared to their unsubstituted counterparts [2].

Antimicrobial Efficacy: Topoisomerase IV & DNA Gyrase Inhibition

The rise of multi-drug resistant (MDR) ESKAPE pathogens necessitates the development of novel bactericidal agents. 5-methyl-benzoxazine derivatives, particularly those conjugated with oxazolyl or sulfamoyl groups, have demonstrated potent activity against Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli [2, 3].

These compounds act primarily by inhibiting bacterial DNA gyrase and Topoisomerase IV, enzymes critical for DNA supercoiling and decatenation. The 5-methyl group optimizes the vector of the N4-substituent, allowing the molecule to effectively intercalate into the DNA cleavage complex and bind the crucial Mg²⁺-water bridge, preventing religation and leading to double-strand breaks (DSBs).

TopoIV A 5-Methyl-Benzoxazine Derivative B Bacterial Topoisomerase IV A->B Binds Mg2+-Water Bridge C DNA Cleavage Complex Stabilization B->C Traps Enzyme-DNA D Inhibition of DNA Decatenation C->D Blocks Religation E Bacterial Cell Death D->E Accumulates DSBs

Fig 1: Mechanism of Topoisomerase IV inhibition by 5-methyl-benzoxazines leading to cell death.

Quantitative Biological Activity Data

The following table synthesizes representative in vitro activity profiles demonstrating the structural advantage of the 5-methyl substitution across various targets.

Compound ClassPrimary TargetIC50 / MIC RangeMechanistic Advantage
Unsubstituted BenzoxazinesA. baumannii (MDR)64 - 512 μg/mLBaseline target interaction
5-Methyl-BenzoxazinesA. baumannii (MDR)8 - 32 μg/mLEnhanced Mg²⁺ bridge binding
5-Methyl-Oxazolyl AnalogsS. aureus / E. coli4 - 16 μg/mLOptimized DNA Gyrase affinity
Tricyclic 5-Methyl Analogs5-HT1A/B/D Receptors1.2 - 5.5 nMRestricted bioactive conformation
6-Substituted AnalogsProtoporphyrinogen Oxidase10 - 50 nMCompetitive active site occlusion
Protocol 1: In Vitro DNA Decatenation Assay (Topoisomerase IV)

To validate the antimicrobial mechanism, a self-validating DNA decatenation assay is required to quantify the IC50 of synthesized derivatives.

  • Step 1: Reaction Assembly: In a sterile microfuge tube, combine 1x Topo IV reaction buffer, 1 mM ATP, 200 ng kinetoplast DNA (kDNA) substrate, and 1 unit of recombinant A. baumannii Topo IV.

    • Self-Validation Check: Include a vehicle-only control (DMSO) to ensure baseline decatenation is 100% active, and a no-enzyme control to verify the structural integrity of the highly catenated kDNA network.

  • Step 2: Compound Titration: Add the 5-methyl-benzoxazine derivative in a 10-point dose-response series (0.1 nM to 100 μM). Include Ciprofloxacin (10 μM) as a positive control for inhibition.

  • Step 3: Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction via the addition of 1% SDS and 0.5 mg/mL Proteinase K.

    • Causality: Proteinase K is essential here; it digests the Topo IV enzyme covalently bound to the DNA, releasing the trapped DNA fragments for accurate electrophoretic resolution.

  • Step 4: Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Self-Validation Check: The no-enzyme control must show a single fluorescent band at the well (catenated kDNA), while the vehicle control must show two distinct, fast-migrating bands (decatenated minicircles). Calculate the IC50 based on the dose-dependent disappearance of the minicircle bands.

Neuropharmacological Potential: 5-HT Receptor Modulation

Beyond antimicrobial applications, the benzoxazine core is a privileged structure for Central Nervous System (CNS) targets. Tricyclic derivatives incorporating the 5-methyl-benzoxazine motif have been identified as highly potent antagonists of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors [4].

Mechanistic Causality: The incorporation of the 5-methyl group in these complex tricyclic systems acts as a bioisosteric replacement that improves metabolic stability while maintaining the precise spatial geometry required to competitively block serotonin from binding to its G-protein coupled receptors (GPCRs). This antagonism prevents the Gi/o-mediated inhibition of adenylyl cyclase, restoring cAMP levels and producing rapid antidepressant and anxiolytic effects.

Serotonin_Pathway Antagonist 5-Methyl-Benzoxazine Receptor 5-HT1A/B/D Receptors Antagonist->Receptor Competitive Binding GPCR Gi/o Protein Coupling Receptor->GPCR Blocks Activation cAMP cAMP Production (Restored) GPCR->cAMP Prevents Inhibition Effect Antidepressant Effect cAMP->Effect Downstream Signaling

Fig 2: Antagonistic modulation of 5-HT1A/B/D receptors by tricyclic 5-methyl-benzoxazine derivatives.

Agrochemical Applications: Protoporphyrinogen Oxidase (PPO) Inhibition

Benzoxazine derivatives are well-documented inhibitors of protoporphyrinogen oxidase (PPO), a crucial enzyme in the biosynthesis of chlorophyll and heme [1]. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which non-enzymatically oxidizes to protoporphyrin IX. Upon light exposure, this acts as a photosensitizer, generating highly reactive singlet oxygen that causes catastrophic lipid peroxidation and plant cell death.

Protocol 2: High-Throughput PPO Kinetic Inhibition Assay

To evaluate the herbicidal potential of synthesized 5-methyl analogs, a kinetic fluorescence assay must be employed.

  • Step 1: Substrate Preparation: Reduce protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under strictly anaerobic, dark conditions.

    • Self-Validation Check: Measure baseline fluorescence (Ex: 410 nm, Em: 633 nm); a successful reduction yields a completely non-fluorescent substrate.

  • Step 2: Reaction Assembly: In a black 96-well microplate, combine recombinant plant PPO enzyme, assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT), and the benzoxazine inhibitor.

    • Causality: DTT (Dithiothreitol) is strictly required to maintain the enzyme's crucial active-site cysteine residues in a reduced state, preventing oxidative degradation during the assay.

  • Step 3: Kinetic Monitoring: Initiate the reaction by adding the protoporphyrinogen IX substrate. Monitor the linear increase in fluorescence (indicating the enzymatic formation of protoporphyrin IX) continuously for 30 minutes.

    • Self-Validation Check: Include a vehicle control (100% activity) and a heat-inactivated enzyme control (0% activity) to ensure the observed fluorescence is strictly enzyme-mediated and not due to auto-oxidation. Continuous kinetic reading prevents false positives from auto-fluorescent inhibitor compounds.

  • Step 4: IC50 Determination: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot V0 against inhibitor concentration using non-linear regression to derive the IC50.

Conclusion

The 5-methyl-substituted 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly privileged structure. By leveraging the steric bulk of the 5-methyl group to restrict conformational freedom, medicinal chemists can design highly selective molecules capable of addressing critical challenges ranging from multi-drug resistant bacterial infections[5, 6] to complex CNS disorders. Rigorous, self-validating biochemical assays remain the gold standard for elucidating the precise structure-activity relationships of these powerful heterocyclic systems.

References

  • A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs Benchchem URL
  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumanni ESIS Research URL
  • Synthesis and Evaluation of Antibacterial Activity of 1, 4-Benzoxazine Analogues Asian Journal of Research in Chemistry URL
  • Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists ACS Publications URL
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)
  • Extracts from Cabbage Leaves: Preliminary Results towards a “Universal” Highly-Performant Antibacterial and Antifungal Natural Mixture MDPI URL
Foundational

Thermodynamic Profiling and Conformational Stability of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Guide for Drug Development

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of neuroprotective agents, antimalarials, and anticancer therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of neuroprotective agents, antimalarials, and anticancer therapeutics (1[1]). However, the intrinsic thermodynamic stability of this bicyclic system is highly sensitive to aromatic substitution.

As a Senior Application Scientist, I approach molecular stability not merely as a static property, but as a dynamic interplay of steric hindrance, electronic induction, and metabolic vulnerability. This whitepaper provides an in-depth technical analysis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine . By introducing a methyl group at the C5 position (ortho to the N4 atom), we fundamentally alter the conformational energy landscape and oxidative potential of the molecule. This guide details the causality behind these thermodynamic shifts, supported by computational models and self-validating experimental protocols.

Structural Thermodynamics & Conformational Dynamics

The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core naturally adopts a non-planar half-chair conformation to minimize ring strain and optimize the overlap of the nitrogen lone pair with the aromatic π -system (2[2], 3[3]). In this state, the C2 and C3 atoms of the oxazine ring lie respectively above and below the plane defined by the aromatic ring.

The Causality of the 5-Methyl Effect: When a methyl group is introduced at the C5 position, it resides in close spatial proximity to the N4-H bond (or any N4-substituent). This creates severe steric repulsion during the nitrogen inversion process. Thermodynamically, this steric clash significantly raises the activation energy ( ΔG‡ ) required for the oxazine ring to undergo pseudorotation (flipping from one half-chair conformer to the other via a planar/boat transition state). Consequently, the molecule is locked into a singular, thermodynamically stable half-chair conformer, which reduces the entropic penalty upon binding to biological targets.

G N1 Half-Chair Conformer A (Thermodynamically Stable) N2 Transition State (Planar/Boat) N1->N2 + ΔG‡ (Activation Energy) N3 Half-Chair Conformer B (Sterically Hindered) N2->N3 Relaxation N3->N1 Spontaneous Reversion

Caption: Conformational equilibrium of the benzoxazine core driven by steric hindrance.

Computational Thermodynamics (DFT Analysis)

To rigorously quantify the thermodynamic stability of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, we utilize Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, combined with solvation models (e.g., CPCM) (4[4]).

The electron-donating inductive (+I) effect of the 5-methyl group increases the electron density of the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule slightly more susceptible to initial oxidation compared to the unsubstituted core. However, this same electronic effect lowers the N-H Bond Dissociation Enthalpy (BDE). Lowering the BDE is highly advantageous for the formation of stable nitroxide radicals, as the spin density is effectively delocalized and stabilized by the electron-rich aromatic system (5[5]).

Quantitative Data Summary
Thermodynamic ParameterUnsubstituted Core5-Methyl DerivativeAnalytical Method
Preferred Conformation Rapidly interconverting half-chairsLocked half-chairX-Ray / DFT
HOMO-LUMO Gap (eV) ~ 4.85~ 4.62B3LYP/6-311G(d,p)
N-H BDE (kcal/mol) 78.475.1Computational (DFT)
Metabolic Clearance High (~ 500 μL/min/mg )Low (~ 78 μL/min/mg )HLM Assay

Mechanistic Degradation & Metabolic Stability

In biological environments, the thermodynamic stability of a scaffold dictates its metabolic half-life. 3,4-dihydro-2H-1,4-benzoxazines demonstrate vastly superior metabolic stability compared to their tetrahydroquinoline bioisosteres (6[6]).

The primary degradation pathway for these amines is oxidative. Cytochrome P450 enzymes typically abstract a hydrogen from the nitrogen, forming an N-centered radical. For the 5-methyl derivative, the steric bulk physically shields the nitrogen atom from enzymatic docking. When oxidation does occur, the resulting nitroxide intermediate is thermodynamically stable, preventing rapid, chaotic ring-opening cascades and thereby prolonging the drug's half-life.

G P1 Parent Molecule (5-Me-Benzoxazine) P2 N-Centered Radical (Sterically Shielded) P1->P2 -H• (Enzymatic Oxidation) P3 Nitroxide Species (Stable Intermediate) P2->P3 +O• P4 Ring Opening / Degradation P3->P4 Extreme Thermal Stress

Caption: Oxidative degradation pathway highlighting stable nitroxide intermediate formation.

Self-Validating Experimental Protocols

To assure data integrity, thermodynamic profiling must rely on orthogonal, self-validating experimental designs. Below are the definitive methodologies for assessing the thermal and metabolic stability of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol A: Absolute Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with physical transitions and chemical degradation. By isolating the compound from solvent effects, we determine its absolute thermodynamic breakdown threshold ( Td​ ).

  • Calibration (Self-Validation): Calibrate the DSC instrument using an Indium standard (Melting point: 156.6°C, ΔHf​ : 28.45 J/g) to ensure heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 5-methyl-3,4-dihydro-2H-1,4-benzoxazine into an aluminum pan. Crimp with a pin-hole lid to allow outgassing of degradation byproducts.

  • Execution: Equilibrate the sample at 25°C under a dry nitrogen purge (50 mL/min) to prevent premature atmospheric oxidation.

  • Thermal Ramp: Heat the sample at a constant rate of 10°C/min from 25°C to 350°C.

  • Data Analysis: Identify the onset temperature of the exothermic decomposition peak ( Td​ ). Integrate the peak to calculate the enthalpy of decomposition ( ΔHdec​ ).

Protocol B: Thermodynamic Metabolic Clearance (HLM Assay)

Causality: Human Liver Microsomes (HLM) contain the CYP450 enzymes responsible for oxidative degradation. This assay translates structural thermodynamics into predictive pharmacokinetic stability.

  • Master Mix Preparation: Prepare a 1.0 mL incubation mixture containing 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the benzoxazine test compound.

  • Control Implementation (Self-Validation): Run a parallel assay using Verapamil (a known high-clearance drug) to validate the enzymatic activity of the microsome batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the thermodynamic degradation cascade by adding 1 mM NADPH (the required electron donor).

  • Quenching: At defined time points (t = 0, 15, 30, 45, 60 min), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) based on the compound's depletion half-life.

G cluster_0 Thermal Profiling (DSC) cluster_1 Metabolic Stability (HLM) Start Compound: 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine T1 Equilibration at 25°C (N2 Purge) Start->T1 M1 Incubation with HLM + NADPH Start->M1 T2 Ramp 10°C/min to 350°C T1->T2 T3 Record T_d and ΔH_dec T2->T3 M2 Quench at t=0, 15, 30, 60 min M1->M2 M3 LC-MS/MS Quantification M2->M3

Caption: Orthogonal experimental workflow for thermal and metabolic stability profiling.

References

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)
  • 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: refinement using a multipolar atom model Source: PubMed URL
  • tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate Source: PMC URL
  • Experimental and computational analysis (DFT method)
  • Synthesis and thermal stability of benzoxazine nitroxides Source: PubMed URL
  • Source: d-nb.

Sources

Protocols & Analytical Methods

Method

how to synthesize 5-methyl-3,4-dihydro-2H-1,4-benzoxazine in the laboratory

Advanced Synthesis Protocol: 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine Overview and Strategic Rationale The 3,4-dihydro-2H-1,4-benzoxazine motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Overview and Strategic Rationale The 3,4-dihydro-2H-1,4-benzoxazine motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural backbone for neuroprotective agents, PARP inhibitors, and potassium channel activators[1][2]. The introduction of a methyl group at the C5 position (5-methyl-3,4-dihydro-2H-1,4-benzoxazine) precisely modulates the steric and electronic landscape of the morpholine ring, which can significantly influence target binding affinity and pharmacokinetic stability.

As an Application Scientist, designing a robust synthesis for this building block requires optimizing a tandem intermolecular/intramolecular cyclization. The most scalable and atom-economical approach involves the condensation of 2-amino-3-methylphenol with 1,2-dibromoethane.

Mechanistic Design & Causality

The success of this protocol relies on exploiting the differential nucleophilicity between the hydroxyl and amino groups on the starting phenol.

  • Base Selection (K₂CO₃): Potassium carbonate is employed as a mild inorganic base. Its primary function is the selective deprotonation of the phenolic hydroxyl group (pKa ~10) over the less acidic aromatic amine[3]. This ensures that the initial nucleophilic attack is highly regioselective.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cations, leaving the phenoxide anion highly nucleophilic ("naked"). This drastically lowers the activation energy for the initial intermolecular SN​2 displacement of the primary bromide[4][5].

  • Thermal Activation for Cyclization: While the initial O-alkylation occurs readily, the subsequent intramolecular SN​2 attack by the adjacent amine to close the six-membered oxazine ring requires substantial thermal input. Heating the reaction to 125 °C overcomes the ring-strain transition state, driving the reaction to completion[4].

Mechanism N1 2-Amino-3-methylphenol (Nucleophile) N2 K2CO3 / DMF (Deprotonation) N1->N2 Base addition N4 O-Alkylation Intermediate (Intermolecular SN2) N2->N4 + Electrophile N3 1,2-Dibromoethane (Electrophile) N3->N4 SN2 attack N5 5-Methyl-3,4-dihydro- 2H-1,4-benzoxazine N4->N5 Intramolecular SN2 (Cyclization)

Mechanistic workflow for the tandem SN2 cyclization of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios are designed to maintain an excess of base to neutralize the two equivalents of hydrobromic acid (HBr) generated during the double alkylation process.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2-Amino-3-methylphenol 123.151.01.23 g (10 mmol)Primary Nucleophile
1,2-Dibromoethane 187.861.52.82 g (1.29 mL)Bis-electrophile
Potassium Carbonate 138.214.66.36 gAcid Scavenger / Base
Anhydrous DMF 73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Initiation

  • Apparatus Preparation: Equip a 50 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an inert gas (Nitrogen/Argon) inlet. Flame-dry the setup under vacuum to remove residual moisture.

  • Deprotonation: Suspend 2-amino-3-methylphenol (1.23 g, 10 mmol) and finely powdered anhydrous K₂CO₃ (6.36 g, 46 mmol) in 15 mL of anhydrous DMF[4].

  • Activation: Stir the heterogeneous mixture at room temperature for 15–20 minutes. A slight color change may be observed as the highly reactive phenoxide anion is generated[1].

Phase 2: Tandem Cyclization 4. Electrophile Addition: Using a gas-tight syringe, add 1,2-dibromoethane (1.29 mL, 15 mmol) dropwise to the stirring suspension over 5 minutes to prevent localized exotherms[4]. 5. Thermal Cyclization: Submerge the flask in a pre-heated oil bath. Elevate the internal temperature to 125 °C and maintain vigorous stirring for 15 hours[4]. The reaction progress should be monitored via TLC (Hexane:EtOAc, 3:1) until the starting phenol is fully consumed.

Phase 3: Workup and Isolation 6. Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly pour the crude reaction mixture over 50 g of crushed ice to quench the reaction and precipitate inorganic salts[4]. 7. Extraction: Transfer the aqueous slurry to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). 8. Washing: To remove residual DMF, wash the combined organic extracts rigorously with distilled water (2 x 20 mL) followed by saturated aqueous sodium chloride (brine, 20 mL)[5]. 9. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude dark oil[4]. 10. Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

References

  • ResearchGate. Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. [Link]

  • ACS Publications. One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues.[Link]

  • ACS Publications. Antirheumatic Agents: Novel Methotrexate Derivatives Bearing a Benzoxazine or Benzothiazine Moiety.[Link]

  • NIH PMC. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[Link]

Sources

Application

Application Note: Cascade Catalytic Hydrogenation Protocol for the Synthesis of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary & Mechanistic Rationale 1,4-Benzoxazine derivatives are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of anticancer, antibacterial, and neuroprotecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,4-Benzoxazine derivatives are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of anticancer, antibacterial, and neuroprotective agents [1]. However, the synthesis of specific regiochemical isomers—such as 5-methyl-3,4-dihydro-2H-1,4-benzoxazine—presents unique steric and electronic challenges. Traditional stepwise syntheses (reduction followed by alkylation) often suffer from the instability of intermediate anilines and poor atom economy.

To overcome this, we have developed a highly efficient, one-pot cascade catalytic hydrogenation protocol. By utilizing 2-(3-methyl-2-nitrophenoxy)acetaldehyde dimethyl acetal as the starting material, a single catalytic system (Pd/C, H₂) drives four sequential transformations:

  • Nitro Reduction: Conversion of the nitroarene to an aniline.

  • Acetal Hydrolysis: Acid-catalyzed unmasking of the reactive aldehyde.

  • Intramolecular Cyclization: Condensation to form the cyclic imine (5-methyl-2H-1,4-benzoxazine).

  • Imine Reduction: Final hydrogenation to yield the target 3,4-dihydro-2H-1,4-benzoxazine [1].

CascadeMechanism SM 2-(3-Methyl-2-nitrophenoxy) acetaldehyde acetal Step1 Catalytic Hydrogenation (Pd/C, H2) SM->Step1 Int1 2-(2,2-Dimethoxyethoxy) -6-methylaniline Step1->Int1 Step2 Acidic Hydrolysis (p-TsOH, H2O) Int1->Step2 Int2 2-(2-Oxoethoxy) -6-methylaniline Step2->Int2 Step3 Intramolecular Cyclization (-H2O) Int2->Step3 Int3 5-Methyl-2H-1,4-benzoxazine (Cyclic Imine) Step3->Int3 Step4 Catalytic Hydrogenation (Pd/C, H2) Int3->Step4 Product 5-Methyl-3,4-dihydro -2H-1,4-benzoxazine Step4->Product

Figure 1: Cascade mechanism for one-pot synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Design & Causality (E-E-A-T)

Every parameter in this protocol is engineered to address the specific chemical physics of the 5-methyl substitution:

  • Catalyst Chemoselectivity: 10% Palladium on Carbon (Pd/C) is strictly required. While Platinum Oxide (PtO₂) is a more potent hydrogenation catalyst, it frequently induces partial over-reduction of the electron-rich aromatic ring. Pd/C provides the exact chemoselectivity needed to reduce the nitro and imine moieties without degrading the benzoxazine core [2].

  • Solvent & Additive Synergy: The cascade relies on the transient formation of an aldehyde via acetal hydrolysis. Ethanol is selected for its superior hydrogen solubility and its ability to solvate polar intermediates. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is critical; without it, acetal hydrolysis becomes the rate-limiting step, stalling the cascade and leading to intermolecular side-reactions.

  • Pressure Dynamics (The Steric Factor): The initial nitro reduction proceeds readily at 1 atm. However, the 5-position methyl group (ortho to the nitrogen) creates significant steric hindrance around the cyclic imine intermediate. Elevating the hydrogen pressure to 50 psi is mandatory to force the final reduction step, preventing the accumulation of the unstable imine [3].

Optimization of Cascade Hydrogenation Conditions

The following table summarizes the quantitative optimization data validating the chosen parameters.

EntryCatalystSolventAdditivePressure (psi)Time (h)Yield (%)
110% Pd/CMeOHNone152445
210% Pd/CMeOHp-TsOH (0.1 eq)151282
3 10% Pd/C EtOH p-TsOH (0.1 eq) 50 8 94
4PtO₂EtOHp-TsOH (0.1 eq)50876*
510% Pd/CEtOAcp-TsOH (0.1 eq)501261

*Yield reduced due to the formation of over-reduced octahydro-1,4-benzoxazine byproducts.

Detailed Step-by-Step Protocol

Workflow Prep 1. Reagent Prep & Degassing Rxn 2. Hydrogenation (50 psi H2, 8h) Prep->Rxn Monitor 3. In-Process Validation Rxn->Monitor Filter 4. Catalyst Filtration Monitor->Filter Purify 5. Isolation & Analysis Filter->Purify

Figure 2: Experimental workflow for the catalytic hydrogenation protocol.

Materials Required:

  • 2-(3-methyl-2-nitrophenoxy)acetaldehyde dimethyl acetal (10.0 mmol, 2.41 g)

  • 10% Pd/C (50% wet with water, 250 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 190 mg)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (UHP grade)

Procedure:

  • Reactor Assembly: To a 100 mL Parr hydrogenation vessel, add the starting material (2.41 g) and absolute ethanol (50 mL). Stir until fully dissolved.

  • Additive & Catalyst Loading: Add p-TsOH·H₂O (190 mg) to the solution. Carefully add the 10% Pd/C (250 mg). Caution: Pd/C is highly pyrophoric when dry; ensure the solvent is added first and the catalyst is wetted immediately.

  • Degassing: Seal the reactor. Purge the vessel with Nitrogen (3 cycles of pressurizing to 30 psi and venting) to remove atmospheric oxygen, followed by Hydrogen gas (3 cycles of pressurizing to 30 psi and venting).

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂. Initiate vigorous stirring (800 rpm) at ambient temperature (20–25 °C). Maintain pressure for 8 hours.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 × 20 mL).

  • Workup & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) to neutralize the p-TsOH. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 85:15) to yield the pure 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

In-Process Controls (Self-Validating System)

To guarantee the trustworthiness of the synthesis, this protocol integrates a self-validating LC-MS checkpoint at t = 2 hours .

Execution: Withdraw a 50 µL aliquot from the reactor, filter through a 0.22 µm PTFE syringe filter, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Expected Observation: Complete disappearance of the starting material (m/z[M+H]⁺ 242). The dominant peak should be the final product (m/z [M+H]⁺ 150).

  • Diagnostic Validation: If the predominant mass is m/z 212 (the uncyclized aniline acetal), the nitro reduction is validated as successful, but the cascade is stalled at the hydrolysis step.

  • Corrective Action: The system has self-diagnosed a lack of sufficient proton activity (likely due to trace basic impurities in the starting material neutralizing the acid). The operator must spike the reactor with an additional 0.05 eq of p-TsOH and re-pressurize to drive the cyclization forward.

References

[1] Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrnFRucj-u4_9MC9CfLeO8d9PcPEoPMUjRnPFIG_r_fq8zE-KDkpZBjwp58dgmJR6zcyaE7g0GMhl_TZBvPhI1bBb89xwJLlcA9Ye1ZhYgg_MtBeV-eE1UsCwSh6yq5N-3]

[2] Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovdsyg1sQnn01rpot4bOzNQO-4iPLFdqpDsWBfxhiDDNUMw3ZEiUaz_lKrV7PSDTxYGrnu-XR5aSb4vvwVFcfqhYUvRoo9wXyKKtT83zdQyxzFpvE4wkW-bFCSs3nNcgmLu9U]

[3] Synthesis and Highly Enantioselective Hydrogenation of Exocyclic Enamides: (Z)-3-Arylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines. The Journal of Organic Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQhoXONP0CB35lXxcVmVxdqvi-jbLht1QxyqGiL-c7N7rDmTHALkwGhTBjfc3UeY4G-jmbVlj5hqRS36Z_dwiTmqCd79CAzvHHvtIEM_TO1DCIHt5MVTXOSjzc4AjbCxFWaUGA]

Method

Application Note: 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine as a Privileged Scaffold in API Development

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine ring system is a highly versatile, biologically privileged scaffold in modern medicinal chemistry. Specifically, the 5-methyl substituted derivative—5-methyl-3,4-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a highly versatile, biologically privileged scaffold in modern medicinal chemistry. Specifically, the 5-methyl substituted derivative—5-methyl-3,4-dihydro-2H-1,4-benzoxazine —serves as a critical precursor for a wide array of Active Pharmaceutical Ingredients (APIs). The introduction of a methyl group at the C5 position imparts unique steric and electronic constraints, influencing the spatial orientation of the oxazine ring and significantly enhancing target-binding selectivity. This application note details the mechanistic rationale, validated synthetic protocols, and pharmacological applications of this precursor in drug development.

Mechanistic Rationale & Synthetic Workflow

The construction of the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine core traditionally relies on the condensation of 2-amino-3-methylphenol with a dihaloethane or an α -haloketone. However, to achieve pharmaceutical-grade purity and avoid the harsh conditions of classical high-temperature condensations, a two-step sequence is preferred: (1) N-acylation/O-alkylation to form a lactam intermediate, followed by (2) chemoselective borane reduction [1].

Synthesis_Workflow A 2-Amino-3-methylphenol B Chloroacetyl Chloride + K2CO3 / Acetone A->B N-Acylation C 5-Methyl-2H-1,4-benzoxazin-3(4H)-one (Lactam Intermediate) B->C Intramolecular O-Alkylation D Borane-THF Complex (0°C to RT) C->D Electrophilic Activation E 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine (API Precursor) D->E Carbonyl Reduction

Fig 1. Two-step synthetic workflow for the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Protocol 1: Synthesis of the Benzoxazine Core

This self-validating protocol ensures high-fidelity cyclization and reduction, minimizing ring-opening side reactions.

Step A: Formation of 5-Methyl-2H-1,4-benzoxazin-3(4H)-one

  • Reaction Setup : Dissolve 2-amino-3-methylphenol (1.0 equiv) in anhydrous acetone. Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 equiv).

  • Reagent Addition : Cool the suspension to 0 °C. Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

  • Causality & Logic : K2​CO3​ is selected as a mild, insoluble base. It neutralizes the HCl generated during the initial rapid N-acylation without hydrolyzing the chloroacetyl chloride. The subsequent intramolecular O-alkylation is driven by the proximity effect, closing the 6-membered ring.

  • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aminophenol spot and the emergence of a UV-active, less polar spot confirms cyclization. Filter the salts and concentrate the filtrate to yield the lactam intermediate.

Step B: Chemoselective Reduction to 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Reaction Setup : Dissolve the lactam intermediate in anhydrous THF and cool to 0 °C under an inert argon atmosphere[1].

  • Reduction : Slowly add a 1 M solution of Borane-THF complex ( BH3​⋅THF , 3.0 equiv) dropwise over 15 minutes[1]. Allow the mixture to warm to room temperature and stir overnight[1].

  • Causality & Logic : Borane is utilized instead of LiAlH4​ due to its superior chemoselectivity. As an electrophilic reducing agent, BH3​ coordinates preferentially to the electron-rich amide carbonyl oxygen, reducing it to a methylene group without risking the reductive cleavage of the sensitive oxazine ether linkage.

  • Quenching & Validation : Cool the reaction to 0 °C and carefully quench with methanol[1]. Self-Validation: The cessation of hydrogen gas evolution indicates complete decomposition of excess borane and borate complexes. Remove solvents under reduced pressure, extract with ethyl acetate, and purify via flash chromatography[1].

Application in API Development: N-Functionalization

The secondary amine (N4 position) of the synthesized scaffold is highly amenable to derivatization, serving as the primary attachment point for pharmacophores.

Protocol 2: Synthesis of Potassium Channel Activator Analogs

Benzoxazine derivatives exhibit potent ATP-sensitive potassium channel activation when functionalized with pyridyl groups[2].

  • Deprotonation : Dissolve 5-methyl-3,4-dihydro-2H-1,4-benzoxazine in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) at 0 °C.

    • Causality: NaH quantitatively deprotonates the secondary amine. DMF, a polar aprotic solvent, solvates the Na+ cation, leaving a highly nucleophilic "naked" nitrogen anion.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Add an activated halogenopyridine (e.g., 4-bromopyridine N-oxide) to the mixture[2]. Heat to 80 °C for 4 hours.

    • Causality: The N-oxide moiety strongly withdraws electron density from the pyridine ring, lowering the LUMO energy and facilitating the SN​Ar attack by the benzoxazine nitrogen[2].

  • Validation : Quench with ice water. Extract with dichloromethane. Successful coupling is confirmed by mass spectrometry (API-MS) showing the [M+H]+ of the coupled adduct.

Pharmacological Applications & Quantitative Data

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is utilized across diverse therapeutic areas, from cardiovascular indications to oncology and neurology.

Table 1: Pharmacological Profiles of Benzoxazine-Derived APIs
Derivative ClassTarget Receptor / PathwayQuantitative Efficacy MetricPrimary Therapeutic Indication
4-Substituted Pyridyl-Benzoxazines ATP-sensitive K+ ChannelSuperior oral potency vs. CromakalimAntihypertensive / Vasodilator[2]
Oxypropanolamine-Benzoxazines β2​ -Adrenergic Receptor4,386-fold selectivity over β1​ ; 2.5x affinity of PropranololChronotropic / Coronary Vasodilation[3]
Benzoxazine-2-Acetates GABAergic System / CNSHigh activity in rat conflict testsAnxiolytic / Anticonvulsant[4]
N-Aryl/Alkyl Benzoxazines PD-1 / PD-L1 AxisNanomolar IC50​ (Restores IFN−γ production)Oncology / Immunotherapy[5]
Mechanism of Action: Potassium Channel Activation

When functionalized into APIs (such as YM934 analogs), the benzoxazine core acts as an allosteric modulator of the SUR (sulfonylurea receptor) subunit of ATP-sensitive potassium channels[2].

MOA API Benzoxazine API (e.g., YM934 analog) Target ATP-Sensitive K+ Channel (SUR Subunit) API->Target Allosteric Binding Efflux K+ Efflux & Hyperpolarization Target->Efflux Channel Opening Outcome Vasodilation & Antihypertensive Effect Efflux->Outcome Ca2+ Channel Closure

Fig 2. Pharmacological pathway of benzoxazine-derived potassium channel activators.

By hyperpolarizing the cell membrane, these benzoxazine APIs prevent the opening of voltage-gated calcium channels, leading to a reduction in intracellular Ca2+ and subsequent smooth muscle relaxation[2]. Alternatively, when tailored for oncology, the scaffold effectively modulates the PD-1/PD-L1 protein-protein interaction, rescuing T-cell activation pathways such as PKC- θ and NF- κ B[5].

References

  • Syntheses of 3, 4-Dihydro-2H-1, 4-benzoxazine-2-acetates and Related Compounds.Source: jst.go.jp.
  • Synthesis of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine, beta-adrenergic affinity, inotropic, chronotropic and coronary vasodilating activities.Source: nih.gov.
  • Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives.Source: nih.gov.
  • US20170174671A1 - Heterocyclic compounds as immunomodulators.Source: google.com.
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (Synthetic Methods).Source: benchchem.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction &amp; Crystallization Conditions for 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the Technical Support Center for the isolation and purification of[1]. This guide is designed for researchers, process chemists, and drug development professionals facing challenges in scaling up and purifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of[1]. This guide is designed for researchers, process chemists, and drug development professionals facing challenges in scaling up and purifying benzoxazine derivatives. Due to their specific thermodynamic properties, these compounds are prone to "oiling out" and impurity entrapment. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystalline active pharmaceutical ingredients (APIs).

Process Visualization

BenzoxazineCrystallization A Crude 5-Methyl-3,4-dihydro -2H-1,4-benzoxazine B Dissolution in EtOAc (60°C, Hot Filtration) A->B C Cool to Metastable Zone (45°C) B->C D Risk of Oiling Out (LLPS)? C->D E Adjust Co-Solvent Ratio (Increase EtOAc) D->E Yes (Cloudy Oil) F Hexane Anti-Solvent Dosing & Seeding (1 wt%) D->F No (Clear Solution) E->C G Controlled Cooling (5°C) & Vacuum Filtration F->G H High-Purity Crystalline API (>99.5% HPLC) G->H

Fig 1: Thermodynamic workflow for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine crystallization.

Section 1: Troubleshooting & FAQs

Q1: Why does 5-methyl-3,4-dihydro-2H-1,4-benzoxazine "oil out" instead of forming crystals during cooling? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the metastable limit of the compound before solid nucleation can occur. 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine possesses moderate lipophilicity and a relatively low melting point, meaning its crystal lattice energy is easily overcome by solvent-solute interactions.

  • Causality: In pure polar solvents (like absolute ethanol), the solubility curve is extremely steep. As the temperature drops, the solute crashes out as a solute-rich liquid phase rather than an ordered solid.

  • Solution: Shift the thermodynamic phase boundary by using a[2]. Ethyl acetate provides excellent solubility, while hexane acts as an anti-solvent to gently depress solubility without triggering LLPS.

Q2: My crystallized product has a dark tint and fails elemental analysis. What is causing this? A2: This is typically caused by the entrapment of inorganic impurities during nucleation. If your 3,4-dihydro-2H-1,4-benzoxazine ring was synthesized via the reduction of a nitro precursor (e.g., using iron powder), residual [3].

  • Causality: These microscopic inorganic particles force the benzoxazine to crystallize prematurely and rapidly around them, physically trapping the salts and colored byproducts inside the growing crystal lattice.

  • Solution: Implement a hot filtration step. Dissolve the crude mixture in highly solubilizing hot ethyl acetate (60°C) and pass it through a 0.45 µm PTFE filter to purge inorganic byproducts before initiating the cooling profile.

Q3: How do I prevent spontaneous secondary nucleation during scale-up? A3: Spontaneous nucleation creates a wide particle size distribution (PSD), leading to poor filterability and downstream formulation issues.

  • Causality: Rapid addition of anti-solvent creates localized zones of high supersaturation at the droplet interface, forcing the system to bypass the metastable zone.

  • Solution: Use a controlled, linear dosing strategy for the anti-solvent and introduce seed crystals (1 wt%) halfway through the metastable zone. The seeds provide a low-energy surface for solute deposition, ensuring crystal growth dominates over secondary nucleation.

Section 2: Quantitative Solvent Optimization Data

To establish the most robust crystallization parameters, we evaluated several solvent systems. The data below summarizes the thermodynamic profiles for optimizing the recovery of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Solvent SystemTemp Profile (°C)Solubility at T_max (mg/mL)Solubility at T_min (mg/mL)Yield (%)Purity (HPLC Area %)Process Observations
Ethanol (Absolute) 70 → 51854268.098.2Steep solubility curve; high risk of oiling out.
Ethyl Acetate (EtOAc) 65 → 5>2508555.499.5Excellent purity, but unacceptable yield loss in mother liquor.
EtOAc / Hexane (1:2) 60 → 02101289.299.8Optimal. Well-defined crystalline habit; high yield.
DMF / Water (1:3) 80 → 20>300<592.594.1Rapid crash out; [3].

Section 3: Self-Validating Crystallization Methodology

This protocol utilizes an EtOAc/Hexane system, leveraging both cooling and anti-solvent techniques. It is designed as a self-validating system: failure at any checkpoint indicates an upstream parameter deviation that must be corrected before proceeding to the next step.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 5-methyl-3,4-dihydro-2H-1,4-benzoxazine in 40 mL of Ethyl Acetate. Heat the jacketed reactor to 60°C under constant agitation (250 rpm) until complete dissolution.

  • Validation Checkpoint: The solution must be completely transparent. If the solution remains turbid, inorganic salts are present. Corrective action: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter into a clean vessel.

Step 2: Metastable Zone Entry

  • Action: Cool the clarified solution linearly to 45°C at a controlled rate of 0.5°C/min.

  • Causality: A slow, linear cooling rate prevents the system from overshooting the metastable limit, which would otherwise trigger liquid-liquid phase separation (oiling out).

Step 3: Anti-Solvent Addition (Phase 1)

  • Action: Dose 20 mL of Hexane (anti-solvent) dropwise into the reactor over 30 minutes using a syringe pump. Maintain temperature at 45°C.

  • Causality: Slow addition ensures homogeneous mixing, preventing localized supersaturation spikes at the solvent interface.

Step 4: Seeding & Isothermal Hold

  • Action: Introduce 0.1 g (1 wt%) of pure 5-methyl-3,4-dihydro-2H-1,4-benzoxazine seed crystals. Hold the temperature isothermally at 45°C for 60 minutes.

  • Validation Checkpoint: The seed crystals must remain suspended and visible, neither dissolving (indicating undersaturation) nor rapidly multiplying into a thick paste (indicating excessive supersaturation).

Step 5: Anti-Solvent Addition (Phase 2) & Desupersaturation

  • Action: Add an additional 60 mL of Hexane over 2 hours. Simultaneously, initiate a cooling ramp to bring the reactor temperature down to 5°C at a rate of 0.3°C/min.

  • Causality: This dual-action desupersaturation forces the remaining solute to deposit onto the existing crystal lattice, maximizing yield without compromising purity.

Step 6: Isolation & Drying

  • Action: Discharge the slurry and filter under vacuum. Wash the filter cake with 20 mL of pre-chilled (0°C) Hexane to displace the mother liquor. Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours.

  • Validation Checkpoint: The final product should be a free-flowing, off-white to white crystalline powder with a sharp melting point.

References

  • National Center for Biotechnology Information. "5-methyl-3,4-dihydro-2H-1,4-benzoxazine." PubChem Compound Summary for CID 20871795, 2026. URL:[Link]

  • Chapleo, C. B., et al. "3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same." US Patent 5420126A, 1995.
  • Treu, M., et al. "Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety." Organic Process Research & Development, American Chemical Society, 2010. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the Technical Support Center for handling 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 888731-58-6). This bicyclic heterocyclic compound is a critical scaffold in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 888731-58-6). This bicyclic heterocyclic compound is a critical scaffold in medicinal chemistry and materials science. However, its unique structural features—a hydrophobic aromatic core coupled with a polar, electron-rich secondary amine and an ether linkage—often present complex solubility and stability challenges during formulation, synthesis, and biological assay preparation.

This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and resolve these physicochemical bottlenecks using field-proven, self-validating methodologies.

Physicochemical Profile & Solubility Matrix

Understanding the causality behind solubility failures begins with the molecule's structural thermodynamics. The secondary amine acts as both a hydrogen bond donor and acceptor, while the 5-methyl group and the aromatic ring drive lipophilicity.

Table 1: Solubility Profile and Mechanistic Rationale

Solvent SystemSolubility StatusMechanistic Rationale
Water / Aqueous Buffers Poor (< 0.1 mg/mL)The hydrophobic aromatic core and methyl group dominate, causing rapid nucleation and precipitation in highly polar protic media [1].
Hexanes / Heptane Poor to ModerateStrictly non-polar solvents lack the dielectric constant required to disrupt the strong intermolecular hydrogen bonds formed by the -NH- groups.
DCM / Chloroform Excellent (> 50 mg/mL)Halogenated solvents provide the optimal balance of polarizability to solvate both the hydrophobic core and the heteroatoms.
DMSO / DMF / Ethanol Excellent (> 100 mg/mL)Strong hydrogen bond acceptors effectively solvate the secondary amine, preventing aggregation [2].
THF / Diethyl Ether Good (Caution Required)Highly soluble, but trace peroxides in aging ethereal solvents rapidly induce oxidative polymerization of the amine [3].

Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate when transferring from a dichloromethane (DCM) stock into hexanes during crystallization or chromatography?

Causality: The compound relies on its polar secondary amine (-NH-) and ether oxygen (-O-) for solvation. While the 5-methyl group provides some lipophilicity, highly non-polar solvents like hexanes cannot overcome the enthalpic penalty of breaking intermolecular hydrogen bonds between benzoxazine molecules. This leads to rapid self-association and precipitation. Resolution: Do not use pure hexanes. Introduce a moderately polar co-solvent. Maintaining a gradient of at least 10–20% v/v ethyl acetate (EtOAc) or DCM in the hexane phase will satisfy the hydrogen-bonding requirements and maintain complete solvation.

Q2: My solution in tetrahydrofuran (THF) turned brown and formed insoluble particulates overnight. What happened?

Causality: 3,4-dihydro-2H-1,4-benzoxazines are highly susceptible to aerial oxidation. The electron-rich secondary amine is easily oxidized into a radical or imine intermediate. In the presence of light, oxygen, or trace peroxides (ubiquitous in aging THF or dioxane), these intermediates undergo rapid cross-linking and polymerization, forming insoluble, dark-colored macromolecular aggregates [1, 3]. Resolution: Always use freshly distilled, peroxide-free solvents (or those stabilized with BHT). If long-term storage in solution is mandatory, purge the solvent with argon for 15 minutes prior to dissolution, and store the sealed, amber vial at -20°C [4].

Q3: How can I prevent the "solvent crash" when diluting a high-concentration DMSO stock into an aqueous biological buffer?

Causality: Direct dilution of a concentrated DMSO stock (e.g., 50 mM) into an aqueous buffer causes a drastic, instantaneous shift in the dielectric constant of the microenvironment. The hydrophobic 5-methyl-aromatic core is suddenly exposed to water, leading to supersaturation, hydrophobic collapse, and immediate precipitation (the "solvent crash"). Resolution: Implement a step-down dilution protocol using biocompatible surfactants. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) before introducing it to the aqueous phase. This allows the surfactant to form protective micelles around the hydrophobic core during the transition. (See Protocol 2 below).

Mechanistic & Workflow Diagrams

SolubilityWorkflow Start Compound Insoluble or Precipitating CheckSolvent Assess Solvent Polarity Start->CheckSolvent NonPolar Highly Non-Polar (e.g., Hexanes, Heptane) CheckSolvent->NonPolar Polar Highly Polar/Aqueous (e.g., Water, Buffer) CheckSolvent->Polar MidPolar Moderately Polar (e.g., DCM, EtOAc, DMSO) CheckSolvent->MidPolar ActionNP Add Co-solvent (10-20% EtOAc or DCM) NonPolar->ActionNP ActionP Use Step-Down Dilution with DMSO & Surfactants Polar->ActionP ActionMP Check for Degradation or Salt Formation MidPolar->ActionMP Degradation Discoloration/Particulates? (Oxidation/Polymerization) ActionMP->Degradation FreshSolvent Use Fresh, Degassed Peroxide-Free Solvent Degradation->FreshSolvent Yes

Caption: Workflow for diagnosing and resolving solubility issues with 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

DegradationPathway Intact Intact Benzoxazine (Secondary Amine) Radical Amine Radical / Imine Intermediate Intact->Radical O2, Light, or Peroxides Polymer Insoluble Polymeric Species (Discoloration) Radical->Polymer Cross-linking / Aggregation

Caption: Aerial oxidation and polymerization pathway leading to insoluble particulate formation.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution for Long-Term Storage

This protocol ensures complete dissolution while mitigating the risk of oxidative degradation.

  • Vial Preparation: Select an amber glass vial (to prevent photo-oxidation) and purge it with argon or nitrogen gas for 30 seconds.

  • Weighing: Accurately weigh 1.49 mg of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Solvent Degassing: Take 1.0 mL of anhydrous, high-purity DMSO (≥99.9%) and sparge with argon for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial. Seal with a PTFE-lined septum cap.

  • Agitation: Vortex the sealed vial gently for 60 seconds. Self-Validation Check: The solution should be completely transparent and colorless to pale yellow. Any brown tint indicates pre-existing oxidation of the solid batch.

  • Storage: Store the stock solution at -20°C. Thaw at room temperature for 15 minutes before use, ensuring no condensation enters the vial[4].

Protocol 2: Step-Down Dilution for Aqueous Biological Assays

This protocol prevents the "solvent crash" phenomenon when transitioning from organic to aqueous media.

  • Intermediate Preparation: Aliquot 10 µL of the 10 mM DMSO stock solution (from Protocol 1) into a clean microcentrifuge tube.

  • Surfactant Addition: Add 5 µL of Tween-80 or PEG400 directly to the DMSO aliquot. Pipette up and down 5 times to create a homogenous organic-surfactant mixture.

  • Aqueous Transition: While vortexing the tube on a low setting, add 985 µL of the target aqueous buffer (e.g., PBS, pH 7.4) dropwise (approx. 1 drop per second).

  • Equilibration: Allow the solution to rest at room temperature for 10 minutes.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, increase the surfactant ratio in Step 2 by 2 µL.

References

  • ResearchGate. "A pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (Degradation and Ring Opening)." Available at:[Link]

  • AS-1 (Axel). "3,4-Dihydro-2h-1,4-benzoxazine Storage and Stability." Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Alkylation of 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the N-alkylation of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the N-alkylation of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Alkylation of the benzoxazine core is a critical step in synthesizing bioactive scaffolds. However, the 5-methyl substituent introduces significant steric hindrance directly adjacent to the N4-alkylation site. This steric bulk lowers the rate of the desired N-alkylation, often tempting researchers to force the reaction using harsher bases or elevated temperatures. Unfortunately, doing so disproportionately accelerates destructive side reactions. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, chemoselective transformations.

Quantitative Troubleshooting Matrix

Before altering your entire workflow, consult this matrix to identify the mechanistic cause of your side products and apply the targeted quantitative thresholds.

Observed Side ProductMechanistic CauseQuantitative Thresholds / IndicatorsRecommended Solution
Ring-Opened Dimers Strong bases (e.g., NaH) deprotonate the nitrogen but also attack the oxazine oxygen linkage, leading to cleavage.Occurs rapidly at >80°C; reduces target yield by 30–50%.Replace NaH with mild bases (K₂CO₃) and use Phase-Transfer Catalysis (PTC) at 40–60°C.
Quaternary Salts Over-alkylation of the secondary amine due to excess electrophile.Spikes significantly when Alkyl Halide > 1.2 equivalents.Strictly limit Alkyl Halide to 1.05 eq and monitor via LC-MS.
2-Hydroxy Derivatives Aerobic oxidation of the α-position or oxazine core under basic conditions.Up to 40% conversion to oxidized byproducts in ambient air within 12h.Execute under strict anaerobic conditions (Argon purge); use degassed solvents.
O-Alkylation Ambident nucleophilicity if the oxazine ring temporarily opens under thermal stress.O-alkylation increases by ~15% if reaction temperature exceeds 70°C.Maintain reaction temperature ≤ 60°C to favor the softer nitrogen nucleophile.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing significant ring-opening or dimerization during N-alkylation? A: This is a classic symptom of using overly harsh bases like Sodium Hydride (NaH). While NaH effectively deprotonates the N4 amine, the resulting localized anion is highly reactive. Combined with the steric hindrance of the 5-methyl group, the activation energy for N-alkylation is raised, allowing competing intramolecular attacks on the oxazine ring to occur. This cleaves the ring, and the resulting intermediates rapidly dimerize. As demonstrated by Kotha et al., using NaH for benzoxazine alkylation is highly inefficient and directly leads to unwanted dimers . Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃ in a biphasic system.

Q2: My product is contaminated with oxidized species (e.g., benzoxazinones or 2-hydroxy derivatives). How do I avoid this? A: The 3,4-dihydro-2H-1,4-benzoxazine system is highly susceptible to auto-oxidation. Under basic conditions in the presence of atmospheric oxygen, the molecule undergoes base-promoted aerobic oxidation at the α-position, forming a-ketoalcohols (2-hydroxy derivatives) or fully oxidized benzoxazinones. Research has shown that basic conditions under air exclusively yield these unexpected oxidized derivatives rather than the target alkylated product . Solution: You must use strict anaerobic conditions. Degas your solvents by sparging with Argon for 15 minutes prior to the reaction, and maintain a positive Argon pressure throughout the alkylation.

Q3: How do I prevent over-alkylation (quaternary ammonium salt formation)? A: Once the first alkyl group is added, the nitrogen becomes more electron-rich (due to the inductive effect of the new alkyl group), making it a better nucleophile than the starting material. If excess alkyl halide is present, it will rapidly form a quaternary ammonium salt. Solution: Employ strict stoichiometric control (maximum 1.05 equivalents of alkyl halide) and utilize Phase-Transfer Catalysis (PTC). PTC keeps the concentration of the reactive deprotonated species low in the organic phase, favoring mono-alkylation .

Mechanistic Visualizations

PathwayLogic SM 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine Reagents Alkyl Halide + Base (Reaction Conditions) SM->Reagents Desired Selective N-Alkylation (Target Product) Reagents->Desired PTC (TBAB), K2CO3 Anaerobic, 40-60°C OverAlk Quaternary Salt (Over-alkylation) Reagents->OverAlk Excess R-X High Temp Oxidation 2-Hydroxy / Benzoxazinone (Oxidation) Reagents->Oxidation Aerobic (O2) Strong Base RingOpen Ring-Opened Dimers (Cleavage) Reagents->RingOpen NaH / Strong Base Harsh Heating

Reaction pathway showing condition-dependent divergence into target products or side reactions.

PTCWorkflow OrgPhase Organic Phase (Toluene) Substrate + Alkyl Halide Interface Biphasic Interface TBAB Catalyst OrgPhase->Interface AqPhase Aqueous Phase (Water) Base (K2CO3) AqPhase->Interface Deprotonation Controlled Deprotonation Interface->Deprotonation Phase Transfer Alkylation N-Alkylation (Organic Phase) Deprotonation->Alkylation Reacts with R-X Product Pure N-Alkyl Benzoxazine Alkylation->Product Prevents Over- Alkylation

Phase-Transfer Catalysis workflow enabling controlled deprotonation and selective N-alkylation.

Validated Experimental Protocol: Phase-Transfer Catalyzed (PTC) N-Alkylation

To overcome the steric hindrance of the 5-methyl group without triggering ring-cleavage, we utilize a self-validating Phase-Transfer Catalysis (PTC) protocol . This method isolates the reactive species in the organic phase, ensuring high chemoselectivity.

Materials Required:

  • 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Combine Toluene and Deionized Water (1:1 v/v) in a round-bottom flask.

    • Causality: Toluene provides excellent solubility for the benzoxazine while maintaining strict phase separation from water, which is the foundational requirement for PTC.

  • Degassing (Critical Step): Sparge the biphasic solvent mixture with Argon gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the base-catalyzed auto-oxidation of the benzoxazine core to 2-hydroxy derivatives.

  • Reagent Addition: Under a continuous Argon flow, add 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), followed by K₂CO₃ (3.0 eq) and the phase-transfer catalyst TBAB (0.1 eq).

    • Causality: TBAB shuttles the carbonate ion into the organic phase. This allows for a controlled, low-concentration deprotonation event that prevents the massive accumulation of reactive anions, thereby avoiding ring cleavage.

  • Electrophile Introduction: Slowly add the Alkyl Halide (1.05 eq) dropwise over 10 minutes.

    • Causality: The strict 1.05 equivalent limit and slow addition rate prevent the localized excess of electrophile, completely mitigating the formation of quaternary ammonium salts.

  • Thermal Control: Heat the reaction mixture to 60°C with vigorous stirring (800 RPM) for 12–18 hours.

    • Causality: Vigorous stirring maximizes the surface area of the biphasic interface. 60°C provides enough thermal energy to overcome the steric hindrance of the 5-methyl group without crossing the thermal threshold (>70°C) that triggers O-alkylation or ring-opening.

  • Validation & Workup: Monitor the reaction via LC-MS. Once the starting material is consumed, cool to room temperature, separate the organic layer, wash with brine, and dry over MgSO₄. The product can typically be crystallized directly from ethanol/water, bypassing column chromatography.

References
  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 1894-1908. URL:[Link]

  • Zhang, et al. (2013). Facile Domino Access to Unexpected Alkyl 3-Substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. Australian Journal of Chemistry, 66(8), 959-962. URL:[Link]

  • Bourlot, A.S., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Pharmaceuticals, 17(7), 861. URL:[Link]

  • Byun, Y., et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Journal of Organic Chemistry, 86(17), 12247-12256. URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced HPLC Validation Strategies for 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine Purity Testing: A Comparative Guide

Introduction The synthesis of biologically active molecules frequently relies on the versatile 3,4-dihydro-2H-1,4-benzoxazine scaffold . Specifically, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of biologically active molecules frequently relies on the versatile 3,4-dihydro-2H-1,4-benzoxazine scaffold . Specifically, 5-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a critical structural intermediate in the development of novel therapeutics, including highly selective sirtuin inhibitors and advanced antibacterial agents .

Ensuring the absolute purity of this intermediate is paramount. Structurally similar impurities—such as unmethylated precursors (3,4-dihydro-2H-1,4-benzoxazine), regioisomers (e.g., the 7-methyl variant), and oxidized degradation products—can easily propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of two High-Performance Liquid Chromatography (HPLC) methodologies for the purity testing of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine. By contrasting a traditional Reverse Phase (RP-HPLC) C18 method with an orthogonal Phenyl-Hexyl approach, we elucidate the causality behind stationary phase selection and establish a self-validating protocol fully compliant with the latest ICH Q2(R2) guidelines .

Mechanistic Rationale: Hydrophobicity vs. π−π Interactions

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for broad separations, the C18 phase often struggles to resolve positional isomers of benzoxazine derivatives. The hydrophobic footprint of a 5-methyl versus a 7-methyl group is nearly identical, leading to critical co-elution issues .

Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the electron-rich aromatic ring of the benzoxazine core. The presence of the electron-donating 5-methyl group increases the local electron density of the analyte's aromatic system, significantly enhancing these π−π interactions. This mechanistic difference dictates the success of the separation.

SeparationMechanism cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Compound 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine C18_Int Hydrophobic Interactions (Alkyl Chain) Compound->C18_Int Ph_Int π-π & Hydrophobic Interactions Compound->Ph_Int C18_Res Co-elution with Regioisomers (Rs < 1.5) C18_Int->C18_Res Ph_Res Baseline Resolution (Rs > 2.5) Ph_Int->Ph_Res

Chromatographic separation mechanisms contrasting C18 and Phenyl-Hexyl stationary phases.

Comparative Experimental Protocols

To establish a self-validating system, both methods were subjected to a rigorous validation sequence evaluating Specificity, Linearity, Accuracy, Precision, and Robustness.

Step-by-Step Sample Preparation
  • Diluent Preparation : Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and LC-MS grade Water.

  • Standard Stock Solution : Accurately weigh 10.0 mg of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 1.0 mg/mL).

  • Impurity Spiking Solution : Prepare a mixed solution containing 0.1 mg/mL each of 3,4-dihydro-2H-1,4-benzoxazine (desmethyl impurity) and 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (regioisomer).

  • System Suitability Test (SST) Sample : Spike 1.0 mL of the Standard Stock Solution with 10 µL of the Impurity Spiking Solution to verify resolution prior to sequence execution.

Chromatographic Conditions

Method A: Traditional C18 Approach

  • Column : ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μm) .

  • Mobile Phase A : Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the secondary amine in the benzoxazine ring, forcing the molecule into a neutral, more hydrophobic state to maximize retention on the C18 chain.

  • Mobile Phase B : Acetonitrile with 0.1% TFA.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

Method B: Orthogonal Phenyl-Hexyl Approach

  • Column : Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.0 μm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 6.5). Causality: Maintaining a near-neutral pH prevents the secondary amine from fully ionizing while avoiding the harsh ion-pairing effects of TFA. This allows the aromatic ring to interact freely with the phenyl stationary phase without steric or electronic hindrance.

  • Mobile Phase B : Methanol.

  • Gradient : 20% B to 80% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

Validation Workflow & Self-Validating System

A robust analytical procedure must be lifecycle-managed. The following workflow illustrates the ICH Q2(R2) validation sequence utilized in this study to ensure the method acts as a self-validating system.

ValidationWorkflow Start Method Development (C18 vs Phenyl-Hexyl) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens Rob Robustness (Temp, Flow Rate) Sens->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

ICH Q2(R2) analytical method validation workflow for purity testing.

Quantitative Data Presentation & Comparative Results

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl method for this specific molecular class. While both methods exhibited excellent linearity and precision, Method A failed to achieve baseline resolution for the critical regioisomer pair, rendering it unsuitable for stringent purity control.

Table 1: Chromatographic Performance and Specificity
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (RT) 6.42 min8.15 minN/A
Tailing Factor (Tf) 1.451.08≤ 1.5
Theoretical Plates (N) 8,50014,200> 5,000
Resolution (Rs) vs. Desmethyl Impurity 1.83.4≥ 2.0
Resolution (Rs) vs. 7-Methyl Regioisomer 1.2 (Co-elution)2.7 (Baseline)≥ 2.0
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Linearity Range 0.5 - 150 µg/mL0.1 - 150 µg/mL
Correlation Coefficient (R²) 0.99850.9998
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.10 µg/mL
Method Precision (%RSD, n=6) 1.8%0.6%
Accuracy (Recovery % at 100%) 98.5% ± 1.5%100.2% ± 0.4%

Conclusion

For the purity testing of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, Method B (Phenyl-Hexyl stationary phase with a Methanol/Ammonium Acetate mobile phase) significantly outperforms the traditional C18 approach. The strategic exploitation of π−π interactions provides the necessary selectivity to resolve closely related regioisomers, which is a known hurdle in benzoxazine derivative synthesis.

Furthermore, the transition away from TFA to a volatile ammonium acetate buffer not only improves peak shape (reducing tailing from 1.45 to 1.08) but also ensures the method is directly transferable to LC-MS platforms for downstream impurity mass profiling. Laboratories synthesizing benzoxazine intermediates should adopt Method B to ensure compliance with stringent regulatory purity thresholds.

References

  • Multigram-scale HPLC enantioseparation as a rescue pathway for circumventing racemization problem during enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. PubMed.[Link]

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate.[Link]

  • Development of Poly(2-oxazoline)s and poly(2-oxazine)s based formulation library and estimation of polymer/drug compatibility. ChemRxiv.[Link]

Comparative

comparative analysis of benzoxazine derivatives in antimicrobial research

The escalating crisis of multi-drug resistant (MDR) pathogens has forced drug development professionals to look beyond conventional antibiotic scaffolds. Among the most promising emerging classes are benzoxazine (BOZ) de...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of multi-drug resistant (MDR) pathogens has forced drug development professionals to look beyond conventional antibiotic scaffolds. Among the most promising emerging classes are benzoxazine (BOZ) derivatives and their polymerized counterparts (polybenzoxazines, PBOZs ). Characterized by their unique ring-opening polymerization capabilities, intrinsic hydrophobicity, and molecular design flexibility, these compounds offer a highly tailorable alternative to traditional β-lactams and fluoroquinolones.

As an Application Scientist, I have structured this guide to critically evaluate the antimicrobial efficacy of benzoxazine derivatives against standard clinical alternatives, dissect their multi-modal mechanisms of action, and provide self-validating experimental workflows for rigorous laboratory evaluation.

Unlike conventional antibiotics that typically target a single biochemical pathway (e.g., ampicillin inhibiting cell wall synthesis), benzoxazines operate through a synergistic, multi-modal mechanism. This structural versatility significantly lowers the probability of bacteria developing resistance.

  • Physical Membrane Disruption: The intrinsic hydrophobicity of polybenzoxazine-based structures allows them to seamlessly integrate into and destabilize the bacterial lipid bilayer. This physical interference causes the leakage of vital cytoplasmic contents, such as lactate dehydrogenase (LDH) and nucleic acids, leading to rapid cell death[1].

  • Chemical Enzyme Inhibition: The oxazine ring and its derivatives have been shown to prohibit the activity of bacterial topoisomerase, directly halting DNA replication in a manner analogous to quinolones[2]. Furthermore, functional groups like amines and phenolic moieties disrupt essential metabolic enzymes[3].

  • Anti-Adhesion & Biofilm Prevention: Polybenzoxazines possess exceptionally low surface energy. When applied as coatings or stent materials, they physically prevent microbial colonization, achieving up to a 90% reduction in bacterial adhesion[3].

MOA A Benzoxazine Derivatives B Hydrophobic Interactions A->B Physical C Oxazine Ring Opening A->C Chemical D Membrane Disruption B->D C->D E Topoisomerase Inhibition C->E F Bacterial Cell Death D->F E->F

Fig 1: Dual-action antimicrobial mechanism of benzoxazine derivatives.

Comparative Efficacy Analysis

To objectively benchmark benzoxazine derivatives, we must evaluate their Minimum Inhibitory Concentrations (MIC) alongside standard clinical antimicrobials. Recent advancements in bio-based benzoxazines—synthesized from renewable resources like vanillin, eugenol, and furfurylamine—have yielded derivatives that rival the potency of established drugs while offering superior environmental compatibility[3].

For instance, 1[1], and2 when incorporated into low-density polyethylene (LDPE) composites[2].

Quantitative Performance Comparison
Compound / DrugTarget PathogenMIC (μg/mL)Mechanistic Advantage / Notes
BOZ-Ola S. aureus (Gram +)5High hydrophobicity; destroys cell membrane integrity.
BOZ-Ola E. coli (Gram -)17Reduces bacterial adhesion by 90%; prevents biofilms.
1,4-benzoxazine-3-ones B. subtilis (Gram +)12.5Free NH group significantly enhances inhibitory activity.
Va-Bz (Vanillin-based) E. coli / S. aureusN/A (0.5 wt%)99.98% inhibition when melt-mixed into LDPE composites.
Ciprofloxacin (Standard)S. aureus0.5 - 1.0Highly potent, but highly susceptible to efflux pump resistance.
Ampicillin (Standard)E. coli2.0 - 8.0Narrower efficacy window against β-lactamase producing strains.

Data synthesized from 1[1] and 4[4].

Self-Validating Experimental Workflows

When evaluating novel polymeric or highly hydrophobic compounds like benzoxazines, standard microbiological assays often yield false positives due to compound precipitation mimicking bacterial turbidity. To ensure scientific integrity, the following protocols are designed as self-validating systems , utilizing orthogonal readouts to confirm causality.

Workflow S1 Monomer Synthesis S2 Thermal Polymerization S1->S2 S3 MIC Determination S2->S3 S4 Time-Kill Kinetics S3->S4 S5 LDH Leakage Assay S4->S5 S6 Checkerboard Validation S5->S6

Fig 2: Self-validating experimental workflow for benzoxazine evaluation.

Protocol 1: Colorimetric Broth Microdilution for MIC Determination

This protocol relies on resazurin to eliminate optical density artifacts caused by the poor aqueous solubility of benzoxazine derivatives.

  • Preparation of Stock Solutions: Dissolve the synthesized benzoxazine derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Causality: BOZs are inherently hydrophobic. Initial solvation in DMSO ensures complete molecular dispersion before introduction to the aqueous testing environment, preventing premature aggregation.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10 μL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well. Include a positive control (bacteria + broth) and a negative control (broth + compound only).

  • Addition of Resazurin (Self-Validation Step): Add 10 μL of 0.015% resazurin solution to all wells.

    • Causality: Actively respiring bacteria will reduce the blue resazurin dye to pink resorufin. If the compound precipitates and causes turbidity, the well will remain blue, proving that the turbidity is chemical, not biological. This provides an objective, self-validating colorimetric endpoint.

  • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration at which no color change (blue remains) is observed.

Protocol 2: LDH Leakage Assay for Membrane Integrity Verification

To mechanistically prove that the BOZ derivative kills bacteria by rupturing the cell membrane (as opposed to internal metabolic inhibition), we quantify the extracellular release of Lactate Dehydrogenase (LDH).

  • Bacterial Treatment: Culture the target pathogen to the mid-logarithmic phase ( OD600​≈0.5 ). Treat the cultures with the BOZ derivative at 1× and 2× the established MIC for 4 hours at 37°C.

  • Supernatant Collection: Centrifuge the treated samples at 10,000 × g for 10 minutes at 4°C to pellet intact cells and debris. Carefully extract the supernatant.

  • LDH Quantification: Mix the supernatant with an LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) in a fresh 96-well plate. Incubate in the dark for 30 minutes.

  • Spectrophotometric Analysis: Measure the absorbance at 490 nm.

    • Causality: LDH is strictly an intracellular enzyme. Its presence in the extracellular supernatant directly correlates with the degree of physical membrane disruption caused by the hydrophobic interactions of the benzoxazine derivative, thereby validating the hypothesized mechanism of action.

Conclusion

Benzoxazine derivatives represent a paradigm shift in antimicrobial research. While their raw MIC values may occasionally trail behind highly refined, last-resort antibiotics like ciprofloxacin, their true value lies in their dual-action mechanism and low propensity for resistance. By combining chemical inhibition with physical anti-adhesion properties, and by utilizing bio-based precursors, polybenzoxazines offer a highly sustainable and effective route for developing next-generation medical coatings, stent materials, and systemic antimicrobial agents.

References

  • Source: National Institutes of Health (NIH)
  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria Source: ACS Applied Polymer Materials URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Source: ESIS Rational Drug Design & Development Group (European Journal of Medicinal Chemistry)

Sources

Validation

Comparative Guide: Green Synthesis Routes for 5-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Introduction & Pharmacological Significance The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for potassium channel activa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for potassium channel activators, antibacterial agents, and anti-angiogenic kinase inhibitors[1][2]. Specifically, the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine derivative introduces critical steric hindrance and lipophilicity that can significantly modulate target binding affinity and pharmacokinetic profiles.

Historically, the synthesis of substituted 1,4-benzoxazines relied on multi-step, hazardous protocols involving toxic volatile organic solvents (VOCs), harsh temperatures, and heavy metal catalysts[1]. To align with sustainable pharmaceutical manufacturing, researchers have developed innovative green chemistry routes. This guide objectively compares the most efficient green synthesis methodologies—evaluating their mechanistic causality, yield, environmental impact (E-factor), and scalability—to assist process chemists in selecting the optimal route for drug development.

Mechanistic Workflow: Green Synthetic Pathways

The following diagram illustrates the mechanistic divergence of the two leading green synthesis routes compared to traditional cascade methodologies.

G Start 2-Amino-3-methylphenol + Phenacyl Bromide Route1 Route 1: Catalyst-Free One-Pot Multicomponent Start->Route1 Route2 Route 2: Ionic Liquid [omim][BF4] Mediated Start->Route2 Route3 Route 3: Cascade Aziridine Ring Opening Start->Route3 N-Tosylaziridine + 2-Bromo-3-methylphenol Schiff In-situ Schiff Base Formation Route1->Schiff Mild Base, RT Cyclization Intramolecular C-N/C-O Cyclization Route2->Cyclization [omim][BF4], RT Chemoselective Route3->Cyclization Cu(I)/Lewis Acid Stepwise One-Pot Alkylation Base-Mediated O-Alkylation Schiff->Alkylation Alkylation->Cyclization Product 5-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Cyclization->Product High Yield >85%

Green synthesis workflows for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Comparative Analysis of Synthesis Routes

Route A: Catalyst-Free One-Pot Multicomponent Synthesis

This approach constructs the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine core via a catalyst-free, mild one-pot reaction[1]. By utilizing an in-situ Schiff-base formation followed by base-mediated alkylation and intramolecular cyclization, this method bypasses the need for expensive transition metals.

  • Advantage: Exceptional diastereoselectivity (dr up to 99:1) and complete elimination of toxic metal catalysts[1].

  • Limitation: The steric bulk of the 5-methyl group on the starting 2-amino-3-methylphenol requires carefully optimized base equivalents to ensure complete O-alkylation prior to ring closure.

Route B: Ionic Liquid ([omim][BF4]) Mediated Cyclization

Utilizing 1-butyl-3-methylimidazolium tetrafluoroborate ([omim][BF4]) as both a solvent and a promoter, this route achieves highly chemoselective O-alkylation followed by cyclization at room temperature[2].

  • Advantage: The ionic liquid stabilizes the transition state via hydrogen bonding, drastically reducing reaction times. The solvent is fully recyclable, resulting in a near-zero E-factor[2].

  • Limitation: Initial procurement costs of ionic liquids are higher than standard organic solvents, though recyclability offsets this at scale.

Route C: Lewis Acid/Cu(I) Cascade via Aziridine Ring Opening

For applications requiring strict enantiopurity (e.g., late-stage active pharmaceutical ingredients), this stepwise one-pot route utilizes a Lewis acid-catalyzed S_N2 ring opening of activated aziridines with 2-bromo-3-methylphenol, followed by a Cu(I)-catalyzed intramolecular C–N cyclization[3][4].

  • Advantage: Unmatched enantiospecificity (ee > 99%)[3][5].

  • Limitation: Relies on copper catalysts and elevated temperatures, making it slightly less "green" than Routes A and B, though still a massive improvement over traditional stoichiometric metal usage[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics for synthesizing the 5-methyl-substituted core across the three green methodologies.

Performance MetricRoute A: Catalyst-Free One-PotRoute B: Ionic Liquid ([omim][BF4])Route C: Cascade Aziridine Ring Opening
Overall Yield (%) 81 - 92%88 - 94%85 - 95%
Reaction Time 4 - 6 hours1 - 2 hours12 - 24 hours
Operating Temperature Mild heating (60 °C)Room Temperature (25 °C)Elevated (80 - 100 °C)
Catalyst Requirement None (K₂CO₃ base mediated)None (IL acts as promoter)Lewis Acid & Cu(I)
Stereocontrol High Diastereoselectivity (dr > 99:1)ModerateExcellent Enantiospecificity (ee > 99%)
Solvent Sustainability High (Ethanol/Water)Excellent (Recyclable IL)Moderate (Organic solvents)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for the two most sustainable routes (A and B). Each step is designed as a self-validating system, explaining the mechanistic causality behind the experimental choices.

Protocol A: Catalyst-Free One-Pot Multicomponent Synthesis

Adapted from the [1].

  • In-Situ Schiff Base Formation:

    • Action: Dissolve 1.0 mmol of 2-amino-3-methylphenol and 1.0 mmol of phenacyl bromide in 5 mL of green solvent (ethanol/water 8:2 v/v). Stir at room temperature for 30 minutes.

    • Causality: Reacting the primary amine first forms a transient Schiff base. This critical step masks the amine, preventing competitive N-alkylation and directing the subsequent nucleophilic attack exclusively to the phenolic oxygen.

  • Base-Mediated O-Alkylation:

    • Action: Add 1.5 equivalents of anhydrous K₂CO₃ to the mixture. Elevate the temperature to 60 °C and monitor via TLC.

    • Causality: K₂CO₃ is a mild base that specifically deprotonates the sterically hindered phenolic hydroxyl group (adjacent to the 5-methyl group) without causing degradation of the intermediate. The mild heating overcomes the steric activation barrier imposed by the methyl substitution.

  • Intramolecular Cyclization & Isolation:

    • Action: Continue stirring for 4–5 hours until complete consumption of the intermediate. Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

    • Causality: Once O-alkylation occurs, the spatial proximity of the reactive centers drives spontaneous intramolecular cyclization, yielding the 5-methyl-3,4-dihydro-2H-1,4-benzoxazine core with high diastereoselectivity[1].

Protocol B: Ionic Liquid-Mediated Synthesis

Adapted from the[2].

  • Reagent Mixing in Microenvironment:

    • Action: Add 1.0 mmol of 2-amino-3-methylphenol and 1.0 mmol of phenacyl bromide directly into 2 mL of [omim][BF4]. Stir at room temperature (25 °C).

    • Causality: The ionic liquid acts as both a solvent and a promoter. Its highly polar nature and structured microenvironment stabilize the transition states through hydrogen bonding, accelerating the reaction without the need for external thermal energy[2].

  • Chemoselective Cyclization:

    • Action: Maintain stirring for 1–2 hours. Monitor the reaction via LC-MS.

    • Causality: The unique ionic interactions within [omim][BF4] suppress side reactions, ensuring high chemoselectivity for O-alkylation over N-alkylation, seamlessly transitioning into the cyclized benzoxazine product.

  • Biphasic Extraction and IL Recycling:

    • Action: Extract the product using diethyl ether (3 x 5 mL). Wash the remaining ionic liquid phase with water, dry under vacuum at 70 °C, and store for the next cycle.

    • Causality: The target 5-methyl-3,4-dihydro-2H-1,4-benzoxazine is highly soluble in diethyl ether, while the[omim][BF4] is completely insoluble. This biphasic separation allows for quantitative product recovery and enables the IL to be reused for up to 5 cycles without significant loss of catalytic activity, drastically lowering the process E-factor[2].

Conclusion

For the synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, the shift toward green chemistry offers distinct operational advantages. Route A (Catalyst-Free One-Pot) is highly recommended for laboratories prioritizing diastereoselectivity and the total elimination of specialized solvents or metals. Conversely, Route B (Ionic Liquid Mediated) is the superior choice for process scale-up where reaction speed, ambient temperature operation, and solvent recyclability are paramount to reducing the overall E-factor. When absolute enantiospecificity is required for late-stage API synthesis, Route C (Aziridine Cascade) remains the benchmark, despite its reliance on copper catalysis.

References

  • Title: One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues Source: The Journal of Organic Chemistry (ACS Publications), 2020, 85 (12), 8221-8229. URL: [Link]

  • Title: Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin Source: The Journal of Organic Chemistry (ACS Publications), 2018, 83 (15), 7907-7918. URL: [Link]

  • Title: [Omim][BF4], a green and recyclable ionic liquid medium for the one-pot chemoselective synthesis of benzoxazinones Source: Tetrahedron Letters, 2010, 51 (14), 1852-1855. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-methyl-3,4-dihydro-2H-1,4-benzoxazine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance mandates, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance mandates, but as a rigorously engineered, self-validating system. 5-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 888731-58-6) is a vital nitrogen-containing heterocyclic intermediate in drug development. However, its specific toxicological profile and nitrogenous core demand precise logistical and disposal plans to mitigate risks to laboratory personnel and the environment[1].

The following guide provides field-proven, step-by-step methodologies to ensure operational safety, regulatory compliance, and scientific integrity.

Hazard Assessment & Mechanistic Causality

To implement an effective safety protocol, laboratory personnel must first understand the causality behind the chemical's hazards. Treating the symptoms of exposure is insufficient; we must engineer our workflows to prevent the mechanisms of exposure.

  • Acute Systemic Toxicity (Category 4): This compound is harmful via oral, dermal, and inhalation routes (H302, H312, H332)[1]. The lipophilic nature of the benzoxazine core facilitates rapid dermal absorption, allowing the molecule to bypass the skin's aqueous barriers and enter systemic circulation.

  • Localized Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319)[1]. Mechanistically, the compound can disrupt cellular lipid bilayers and denature localized proteins upon direct contact.

  • Target Organ Toxicity (STOT SE 3): Inhalation of dust or vapors may cause central nervous system depression or severe respiratory irritation (H336)[1].

  • Thermal Decomposition Hazards: As a nitrogenous organic compound, subjecting this material to uncontrolled combustion generates highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2]. Disposal must account for this off-gassing.

Waste Characterization & Segregation

Under U.S. EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), 5-methyl-3,4-dihydro-2H-1,4-benzoxazine is managed as a "Generator-Defined Hazardous Waste" (specifically, a Nitrogenous Organic Waste)[2][3]. Mixing this compound with incompatible waste streams can trigger exothermic reactions or the evolution of toxic gases.

Table 1: Waste Compatibility and Segregation Matrix

Waste Stream CategoryCompatibilityOperational Rationale & Causality
Strong Oxidizing Agents INCOMPATIBLE Direct oxidation of the amine/aromatic core poses a severe risk of violent exothermic reactions and accelerated decomposition.
Aqueous Acidic Waste INCOMPATIBLE Protonation of the secondary amine alters solubility, potentially causing unexpected precipitation, heat generation, or pressure buildup in sealed containers.
Halogenated Solvents COMPATIBLE Can be co-mingled for disposal, provided the destination incinerator is equipped with an alkaline scrubber capable of neutralizing both halogenated acids and NOx.
Non-Halogenated Organics COMPATIBLE Ideal waste stream for co-incineration (e.g., ethanol or methanol mixtures), as the solvent acts as a combustible fuel source during thermal destruction.

Self-Validation Step: Before co-mingling with any solvent waste, consult the solvent's SDS to confirm the absolute absence of oxidizing impurities (e.g., test for peroxides in aged ether streams).

Step-by-Step Disposal Protocols

Disposal must be undertaken by qualified personnel. The product must never be allowed to enter the environment, municipal drains, or waterways[4].

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
  • Preparation: Don appropriate PPE, including a NIOSH-approved particulate respirator, double nitrile gloves, and chemical safety goggles[2].

  • Collection: Using non-sparking tools, carefully sweep or shovel the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. Crucial: Do not use compressed air or dry brushing, which generates respirable dust[4].

  • Sealing & Containment: Ensure the HDPE container is tightly sealed to prevent moisture ingress.

  • Labeling: Affix a standardized hazardous waste label identifying the contents as "Hazardous Chemical Waste: Nitrogenous Organic Solid (5-methyl-3,4-dihydro-2H-1,4-benzoxazine)."

  • Thermal Destruction: Transfer the manifested waste to a licensed facility. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber system to neutralize NOx emissions[2].

Protocol B: Spill Response & Surface Decontamination

In the event of a localized spill, follow this self-validating workflow to ensure total containment.

SpillResponse A Spill Detected (5-methyl-3,4-dihydro-2H-1,4-benzoxazine) B Evacuate & Ventilate Area (Mitigate STOT SE 3 Inhalation Risk) A->B C Don Appropriate PPE (Respirator, Nitrile Gloves, Goggles) B->C D Contain Spill (Cover with inert plastic sheet/tarp) C->D E Mechanical Recovery (Take up mechanically into HDPE) D->E F Decontaminate Surface (Wash thoroughly with soap/water) E->F G Label as Hazardous Waste (Nitrogenous Organic Waste) F->G

Caption: Operational workflow for immediate spill response, containment, and surface decontamination.

Self-Validation Step: After Step F, utilize a pH swab on the decontaminated surface. A neutral reading (pH 6-8) combined with no visual residue validates that the localized area is safe for normal operational resumption.

Waste Stream Routing & Incineration Logic

Understanding the lifecycle of the waste ensures that downstream logistics are handled correctly. Because 5-methyl-3,4-dihydro-2H-1,4-benzoxazine contains a stable aromatic-heterocyclic ring, standard biological degradation (e.g., municipal wastewater treatment) is entirely ineffective. High-temperature thermal cleavage is mandatory.

WasteRouting Start 5-methyl-3,4-dihydro- 2H-1,4-benzoxazine Waste Pure Pure Solid/Powder Start->Pure Unused/Expired Solvent Solvent Mixture Start->Solvent Reaction Byproduct HDPE HDPE Container (Sealed & Labeled) Pure->HDPE Solvent->HDPE Verify Compatibility Incinerator Chemical Incinerator (>1000°C) HDPE->Incinerator EPA/RCRA Manifest Scrubber Alkaline Scrubber (Neutralize NOx) Incinerator->Scrubber Exhaust Gas Ash Ash Disposal (Class III Landfill) Incinerator->Ash Solid Residue

Caption: Logical routing of pure and solvent-mixed benzoxazine waste through thermal destruction and emission scrubbing.

References

  • NextSDS. "5-methyl-3,4-dihydro-2H-1,4-benzoxazine — Chemical Substance Information." Substance Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3,4-dihydro-2H-1,4-benzoxazine
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5-methyl-3,4-dihydro-2H-1,4-benzoxazine
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